molecular formula C13H16O2 B046989 4-Phenylcyclohexanecarboxylic acid CAS No. 1466-73-5

4-Phenylcyclohexanecarboxylic acid

Cat. No.: B046989
CAS No.: 1466-73-5
M. Wt: 204.26 g/mol
InChI Key: SYYSTPDYCASVSQ-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYSTPDYCASVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996445
Record name 4-Phenylcyclohexane-1-carboxylic acid
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-76-0
Record name 7494-76-0
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Record name 4-Phenylcyclohexane-1-carboxylic acid
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Record name 4-Phenyl-cyclohexanecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the principal synthetic routes for obtaining trans-4-phenylcyclohexanecarboxylic acid, a key intermediate in the development of liquid crystals and various pharmaceuticals. It details experimental protocols, presents comparative data, and illustrates reaction workflows to facilitate practical application in a research and development setting.

Overview of Synthetic Strategies

The synthesis of trans-4-phenylcyclohexanecarboxylic acid can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical purity requirements. The three primary strategies discussed in this guide are:

  • Friedel-Crafts Reaction: Alkylation of benzene with a substituted cyclohexanecarboxylate, followed by in-situ isomerization.

  • Multi-step Synthesis from Cyclohexene: A sequential approach involving Friedel-Crafts acylation, followed by oxidation.

  • Catalytic Hydrogenation: The direct reduction of a substituted benzoic acid, which requires careful control of stereochemistry.

The following diagram illustrates the relationship between these core strategies and their primary starting materials.

Synthesis_Overview Fig. 1: Primary Synthetic Pathways sm1 p-Hydroxybenzoic Acid int1 4-Hydroxycyclohexanecarboxylic Acid Ester sm1->int1 Hydrogenation sm2 Benzene int2 1-Acetyl-4-phenylcyclohexane sm2->int2 Friedel-Crafts Acylation product trans-4-Phenylcyclohexanecarboxylic Acid sm2->product Friedel-Crafts Alkylation & Isomerization sm3 Cyclohexene sm3->int2 Friedel-Crafts Acylation sm4 4-Phenylbenzoic Acid sm4->product Catalytic Hydrogenation (Stereocontrol needed) int1->product Friedel-Crafts Alkylation & Isomerization int2->product Haloform Reaction (Oxidation) Friedel_Crafts_Workflow Fig. 2: Workflow for Friedel-Crafts Method cluster_prep Precursor Synthesis cluster_main Main Reaction & Purification start_prep p-Hydroxybenzoic Acid Ester hydrogenation Catalytic Hydrogenation (Ru/C, H2 pressure) start_prep->hydrogenation precursor Methyl 4-Hydroxycyclohexanecarboxylate (cis/trans mixture) hydrogenation->precursor fc_reaction Friedel-Crafts Reaction (Benzene, AlCl3, 35-80°C) precursor->fc_reaction isomerization In-situ Isomerization to trans isomer fc_reaction->isomerization quench Quench with Ice/Water isomerization->quench extraction Extraction with Benzene quench->extraction wash_dry Wash & Dry Organic Layer extraction->wash_dry purification Distillation under Reduced Pressure wash_dry->purification product Pure Methyl trans-4- Phenylcyclohexanecarboxylate purification->product hydrolysis Hydrolysis product->hydrolysis final_product trans-4-Phenylcyclohexanecarboxylic Acid hydrolysis->final_product Acetylation_Oxidation_Workflow Fig. 3: Workflow for Acetylation-Oxidation Method start Cyclohexene, Acetyl Chloride, Chlorobenzene step1 Friedel-Crafts Acylation (AlCl3, < -20°C) start->step1 intermediate trans-4-(p-chlorophenyl)- 1-acetyl-cyclohexane step1->intermediate step2 Oxidation (NaOBr in Dioxane) intermediate->step2 acid_product trans-4-(p-chlorophenyl) cyclohexane carboxylic acid step2->acid_product final_step Dehalogenation (if necessary) acid_product->final_step final_product trans-4-Phenylcyclohexane carboxylic acid final_step->final_product Isomerization Fig. 4: Cis-Trans Isomer Equilibrium cis Cis Isomer (Axial-Equatorial) Higher Energy trans Trans Isomer (Di-Equatorial) Lower Energy cis->trans Isomerization (e.g., base or Lewis acid) trans->cis Less Favorable

An In-depth Technical Guide to the Synthesis of cis-4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for cis-4-phenylcyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document outlines the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols. Visual diagrams are provided to illustrate the key reaction pathways.

Core Synthetic Strategies

The synthesis of cis-4-phenylcyclohexanecarboxylic acid presents a stereochemical challenge, as the trans isomer is often the thermodynamically more stable product. The primary strategies for obtaining the cis isomer involve either stereoselective synthesis, where the desired stereochemistry is established and maintained throughout the reaction sequence, or the separation of a mixture of cis and trans isomers.

Two main synthetic routes have been identified from the literature:

  • Friedel-Crafts Alkylation followed by Isomer Separation: This classic approach involves the reaction of a cyclohexene derivative with benzene in the presence of a Lewis acid catalyst. This method typically yields a mixture of cis and trans isomers, which then require separation.

  • Diels-Alder Reaction followed by Hydrogenation: A more stereocontrolled approach utilizes the Diels-Alder reaction to form a cis-configured cyclohexene precursor. Subsequent selective hydrogenation of the double bond can yield the desired cis-4-phenylcyclohexanecarboxylic acid.

Data Presentation: Comparison of Synthetic Routes

RouteKey ReactionStarting MaterialsReagentsTypical Yield (cis-isomer)PurityKey Considerations
1Friedel-Crafts Alkylation4-Hydroxycyclohexanecarboxylic acid, BenzeneAlCl₃Mixture of isomersRequires purificationLewis acid can promote isomerization to the trans form. Separation of isomers can be challenging.
2Diels-Alder ReactionPhenyl-substituted diene, Dienophile (e.g., maleic anhydride)-Good to excellentHighStereospecific reaction ensures cis configuration. Requires a suitable phenyl-substituted diene.

Experimental Protocols

Route 1: Friedel-Crafts Alkylation (Illustrative Protocol for Isomer Mixture)

This protocol is adapted from methodologies that produce a mixture of cis and trans isomers. The subsequent separation of the cis isomer would require techniques such as fractional crystallization or chromatography, which are highly dependent on the specific experimental outcomes.

Step 1: Synthesis of 4-Phenylcyclohexanecarboxylic Acid (Isomer Mixture)

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene, add a solution of 4-hydroxycyclohexanecarboxylic acid in benzene dropwise at a controlled temperature.

  • After the addition is complete, continue stirring the reaction mixture at a slightly elevated temperature for several hours to ensure complete reaction.

  • Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude mixture of cis- and trans-4-phenylcyclohexanecarboxylic acid.

Step 2: Isomer Separation

The separation of the cis and trans isomers can be achieved by fractional crystallization from a suitable solvent system (e.g., ethanol-water or toluene). The difference in solubility between the two isomers allows for the selective precipitation of one isomer. Alternatively, column chromatography on silica gel can be employed for a more efficient separation.

Route 2: Diels-Alder Reaction (Proposed Protocol)

This proposed route leverages the stereospecificity of the Diels-Alder reaction to establish the cis configuration.

Step 1: Diels-Alder Reaction

  • In a suitable high-boiling solvent, react a phenyl-substituted 1,3-diene (e.g., 1-phenyl-1,3-butadiene) with a dienophile such as maleic anhydride. The reaction is typically carried out at elevated temperatures.

  • The [4+2] cycloaddition will yield a cis-4-phenyl-cyclohexene-1,2-dicarboxylic anhydride.

  • Cool the reaction mixture to allow the product to crystallize. The crude product can be purified by recrystallization.

Step 2: Hydrolysis of the Anhydride

  • Hydrolyze the resulting anhydride by heating with water, which will open the anhydride ring to form the corresponding cis-dicarboxylic acid.

Step 3: Selective Monodecarboxylation and Hydrogenation

  • The conversion of the cis-dicarboxylic acid to the target cis-monocarboxylic acid and the saturation of the cyclohexene ring would require further synthetic steps. A possible approach involves selective monodecarboxylation followed by catalytic hydrogenation. The choice of catalyst for the hydrogenation step is crucial to avoid isomerization to the trans product.

Mandatory Visualization

Logical Flow of the Diels-Alder Synthesis Route

Diels_Alder_Synthesis Reactants Phenyl-substituted Diene + Dienophile (Maleic Anhydride) Diels_Alder Diels-Alder Reaction (Heat) Reactants->Diels_Alder Intermediate_Anhydride cis-4-Phenyl-cyclohexene- 1,2-dicarboxylic Anhydride Diels_Alder->Intermediate_Anhydride Hydrolysis Hydrolysis (H₂O, Heat) Intermediate_Anhydride->Hydrolysis Intermediate_Diacid cis-4-Phenyl-cyclohexene- 1,2-dicarboxylic Acid Hydrolysis->Intermediate_Diacid Further_Steps Selective Monodecarboxylation & Catalytic Hydrogenation Intermediate_Diacid->Further_Steps Final_Product cis-4-Phenylcyclohexane- carboxylic Acid Further_Steps->Final_Product

Caption: Proposed synthetic pathway via Diels-Alder reaction.

Experimental Workflow for Friedel-Crafts Route

Friedel_Crafts_Workflow Start 4-Hydroxycyclohexanecarboxylic Acid + Benzene + AlCl₃ Reaction Friedel-Crafts Alkylation Start->Reaction Quench Quenching (Ice, HCl) Reaction->Quench Extraction Workup & Extraction Quench->Extraction Crude_Product Crude Mixture of cis/trans Isomers Extraction->Crude_Product Separation Isomer Separation (Crystallization or Chromatography) Crude_Product->Separation Cis_Isomer cis-4-Phenylcyclohexane- carboxylic Acid Separation->Cis_Isomer Trans_Isomer trans-4-Phenylcyclohexane- carboxylic Acid Separation->Trans_Isomer

Caption: Workflow for the Friedel-Crafts synthesis and isomer separation.

An In-depth Technical Guide to the Characterization of 4-Phenylcyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the cis and trans isomers of 4-phenylcyclohexanecarboxylic acid. This document details their synthesis, separation, and physicochemical and spectroscopic properties, presenting a comparative analysis to aid in their identification and utilization in research and development.

Synthesis of Isomers

The synthesis of this compound isomers can be approached through various methods, with the resulting isomeric ratio often dependent on the chosen synthetic route and reaction conditions.

Synthesis of trans-4-Phenylcyclohexanecarboxylic Acid

A common method for the synthesis of the trans isomer is through a Friedel-Crafts reaction. This approach involves the reaction of a 4-hydroxycyclohexanecarboxylic acid derivative with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The use of a Lewis acid in excess can also promote the isomerization of any co-produced cis isomer to the more thermodynamically stable trans isomer.[1]

Experimental Protocol: Friedel-Crafts Alkylation

  • To a stirred suspension of anhydrous aluminum chloride in benzene at a controlled temperature, a solution of methyl 4-hydroxycyclohexanecarboxylate in benzene is added dropwise.

  • The reaction mixture is then heated and stirred for a specified period to ensure the completion of the reaction and to facilitate the isomerization to the trans product.

  • The reaction is quenched by pouring the mixture into ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., benzene).

  • The combined organic layers are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure.

  • The resulting crude product, primarily the methyl ester of the trans isomer, is then hydrolyzed to the carboxylic acid.

  • The final product, trans-4-phenylcyclohexanecarboxylic acid, can be purified by distillation under reduced pressure or recrystallization.[1]

G cluster_synthesis Synthesis Workflow 4-Hydroxycyclohexanecarboxylate 4-Hydroxycyclohexanecarboxylate Friedel-Crafts Reaction Friedel-Crafts Reaction 4-Hydroxycyclohexanecarboxylate->Friedel-Crafts Reaction Benzene Benzene Benzene->Friedel-Crafts Reaction AlCl3 AlCl3 AlCl3->Friedel-Crafts Reaction Catalyst Hydrolysis Hydrolysis Friedel-Crafts Reaction->Hydrolysis trans-4-Phenylcyclohexanecarboxylic Acid trans-4-Phenylcyclohexanecarboxylic Acid Hydrolysis->trans-4-Phenylcyclohexanecarboxylic Acid

Caption: Synthesis of the trans isomer via Friedel-Crafts reaction.

Synthesis of cis-4-Phenylcyclohexanecarboxylic Acid

The synthesis of the cis isomer often involves the catalytic hydrogenation of an aromatic precursor, such as 4-phenylbenzoic acid. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions. Under certain conditions, hydrogenation can favor the formation of the cis isomer.

Experimental Protocol: Catalytic Hydrogenation

  • 4-Phenylbenzoic acid is dissolved in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) in a high-pressure reactor.[2][3]

  • A ruthenium-based catalyst, such as ruthenium on carbon (Ru/C), is added to the solution.[2][3]

  • The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to a specific pressure.

  • The reaction mixture is heated and stirred for a designated period until the uptake of hydrogen ceases.

  • After cooling and depressurizing the reactor, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product, which will likely be a mixture of cis and trans isomers.

  • The cis isomer is then separated from the trans isomer using methods described in the following section.

G cluster_hydrogenation Hydrogenation Workflow 4-Phenylbenzoic Acid 4-Phenylbenzoic Acid Catalytic Hydrogenation Catalytic Hydrogenation 4-Phenylbenzoic Acid->Catalytic Hydrogenation H2 H2 H2->Catalytic Hydrogenation Ru/C Ru/C Ru/C->Catalytic Hydrogenation Catalyst Isomer Mixture Isomer Mixture Catalytic Hydrogenation->Isomer Mixture Separation Separation Isomer Mixture->Separation cis-4-Phenylcyclohexanecarboxylic Acid cis-4-Phenylcyclohexanecarboxylic Acid Separation->cis-4-Phenylcyclohexanecarboxylic Acid G cluster_separation Isomer Separation Logic Isomer Mixture Isomer Mixture Fractional Crystallization Fractional Crystallization Isomer Mixture->Fractional Crystallization Solubility Difference HPLC HPLC Isomer Mixture->HPLC Differential Partitioning Pure cis Isomer Pure cis Isomer Fractional Crystallization->Pure cis Isomer Pure trans Isomer Pure trans Isomer Fractional Crystallization->Pure trans Isomer HPLC->Pure cis Isomer HPLC->Pure trans Isomer

References

4-phenylcyclohexanecarboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-phenylcyclohexanecarboxylic acid across a range of organic solvents. While physicochemical properties are available, tabulated values (e.g., in g/100 mL or mol/L) are not present in readily accessible public domain resources.

Consequently, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. It includes a qualitative assessment of its expected solubility based on its molecular structure and a detailed, general experimental protocol for quantitative measurement.

Physicochemical Properties and Predicted Solubility Profile

This compound (Molar Mass: 204.26 g/mol ) is a bifunctional molecule, possessing a large, non-polar moiety (the phenyl and cyclohexyl rings) and a highly polar functional group (the carboxylic acid). This structure dictates its solubility behavior, suggesting a preference for solvents with intermediate polarity or those capable of hydrogen bonding.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The large non-polar part of the molecule will interact favorably with these solvents, but the high-energy, polar carboxylic acid group will be poorly solvated, limiting overall solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to good solubility is predicted. The carbonyl oxygen in these solvents can act as a hydrogen bond acceptor for the carboxylic acid's proton, while the organic bulk of the solvents can effectively solvate the non-polar phenylcyclohexyl group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. The alkyl chains of the alcohols will also interact favorably with the non-polar portion of the molecule.

  • Aqueous Solubility: Due to the large hydrophobic phenylcyclohexyl group, solubility in water is expected to be very low. However, in aqueous basic solutions (e.g., sodium hydroxide), the carboxylic acid will be deprotonated to form the highly polar carboxylate salt, which will significantly increase its aqueous solubility.

General Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, commonly known as the "shake-flask" or saturation method.

2.1 Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

  • Volumetric flasks and pipettes

2.2 Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved and that solid remains present at equilibrium.

    • Record the exact mass of the added solid.

    • Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately pass the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.

    • Determine the concentration of the diluted samples by interpolating their analytical signals on the calibration curve.

  • Data Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

    • Calculate the average solubility and standard deviation from the replicate samples.

Data Presentation

While experimental data is not available in the literature, the results from the protocol described above should be compiled into a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Organic SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
n-HexaneNon-PolarData to be determinedData to be determined
TolueneNon-Polar (Aromatic)Data to be determinedData to be determined
DichloromethanePolar AproticData to be determinedData to be determined
Ethyl AcetatePolar AproticData to be determinedData to be determined
AcetonePolar AproticData to be determinedData to be determined
MethanolPolar ProticData to be determinedData to be determined
EthanolPolar ProticData to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G prep 1. Preparation of Samples (Excess Solute + Solvent) equil 2. Equilibration (Constant Temp. Shaking) prep->equil Place in shaker settle 3. Settling (Allow Excess Solid to Sediment) equil->settle Cease agitation sample 4. Sampling & Filtration (Syringe + 0.22µm Filter) settle->sample Withdraw supernatant dilute 5. Dilution (To Known Volume) sample->dilute analysis 6. Quantitative Analysis (e.g., HPLC-UV) dilute->analysis calc 7. Data Calculation (Concentration x Dilution Factor) analysis->calc calib Calibration Curve (Standard Solutions) calib->analysis Reference report 8. Final Report (Tabulated Solubility Data) calc->report

Caption: Workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 4-phenylcyclohexanecarboxylic acid is of significant interest in medicinal chemistry and materials science due to its presence as a key structural motif in various biologically active molecules and liquid crystals. The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings, presents a versatile and effective methodology for the preparation of this compound. This technical guide provides a comprehensive overview of the synthetic routes to this compound utilizing the Friedel-Crafts reaction, detailing reaction mechanisms, experimental protocols, and relevant quantitative data.

Two primary strategies employing the Friedel-Crafts reaction for the synthesis of this compound are discussed:

  • Strategy 1: Friedel-Crafts Acylation followed by Reduction. This two-step sequence involves the initial acylation of benzene with a cyclohexanecarbonyl derivative to form a phenyl cyclohexyl ketone intermediate. Subsequent reduction of the ketone carbonyl group yields the desired this compound. This method is advantageous as it avoids carbocation rearrangements often associated with Friedel-Crafts alkylations.[1][2][3]

  • Strategy 2: Direct Friedel-Crafts Alkylation. This approach involves the direct alkylation of benzene with a suitable cyclohexyl derivative bearing a carboxylic acid or ester functionality. While potentially more direct, this route can be complicated by carbocation rearrangements and the need for specific starting materials to achieve the desired regioselectivity.[4]

This guide will delve into the mechanistic details of these pathways, provide detailed experimental procedures, and present quantitative data to aid in the practical application of these synthetic methods.

Reaction Mechanisms and Pathways

The synthesis of this compound via the Friedel-Crafts reaction can proceed through distinct mechanistic pathways, primarily differing in the nature of the electrophile that attacks the benzene ring.

Friedel-Crafts Acylation Pathway

The acylation route begins with the formation of a highly electrophilic acylium ion from a cyclohexanecarbonyl derivative, typically cyclohexanecarbonyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] This acylium ion then undergoes electrophilic aromatic substitution with benzene to form phenyl cyclohexyl ketone. The ketone is subsequently reduced to the final product.

The key steps are:

  • Formation of the Acylium Ion: The Lewis acid activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion.[5]

  • Electrophilic Aromatic Substitution: The acylium ion is attacked by the electron-rich benzene ring, forming a sigma complex (arenium ion).

  • Rearomatization: A proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the phenyl cyclohexyl ketone.

  • Reduction of the Ketone: The carbonyl group of the ketone is reduced to a methylene group using methods such as the Clemmensen or Wolff-Kishner reduction to afford this compound.[7][8]

G cluster_0 Friedel-Crafts Acylation cluster_1 Reduction Cyclohexanecarbonyl\nChloride Cyclohexanecarbonyl Chloride Acylium Ion\nFormation Acylium Ion Formation Cyclohexanecarbonyl\nChloride->Acylium Ion\nFormation AlCl3 AlCl3 AlCl3->Acylium Ion\nFormation Electrophilic\nAttack Electrophilic Attack Acylium Ion\nFormation->Electrophilic\nAttack Acylium Ion Benzene Benzene Benzene->Electrophilic\nAttack Sigma\nComplex Sigma Complex Electrophilic\nAttack->Sigma\nComplex Deprotonation Deprotonation Sigma\nComplex->Deprotonation Phenyl Cyclohexyl\nKetone Phenyl Cyclohexyl Ketone Deprotonation->Phenyl Cyclohexyl\nKetone HCl + AlCl3 Reduction Step Reduction Step Phenyl Cyclohexyl\nKetone->Reduction Step e.g., Clemmensen or Wolff-Kishner Reduction 4-Phenylcyclohexane-\ncarboxylic Acid 4-Phenylcyclohexane- carboxylic Acid Reduction Step->4-Phenylcyclohexane-\ncarboxylic Acid

Caption: Friedel-Crafts Acylation and Reduction Pathway.

Direct Friedel-Crafts Alkylation Pathway

Direct alkylation involves the generation of a carbocation or a related electrophilic species from a cyclohexyl precursor, which then reacts with benzene. A patented method describes the use of methyl 4-hydroxycyclohexanecarboxylate as the starting material in the presence of a Lewis acid.[4] In this case, the Lewis acid likely promotes the formation of a carbocation at the 4-position of the cyclohexane ring, which is then attacked by benzene. The reaction conditions can also promote isomerization to the thermodynamically more stable trans isomer.

G Methyl 4-hydroxy-\ncyclohexanecarboxylate Methyl 4-hydroxy- cyclohexanecarboxylate Carbocation\nFormation Carbocation Formation Methyl 4-hydroxy-\ncyclohexanecarboxylate->Carbocation\nFormation AlCl3 AlCl3 AlCl3->Carbocation\nFormation Electrophilic\nAttack Electrophilic Attack Carbocation\nFormation->Electrophilic\nAttack Cyclohexyl Carbocation Benzene Benzene Benzene->Electrophilic\nAttack Sigma\nComplex Sigma Complex Electrophilic\nAttack->Sigma\nComplex Deprotonation Deprotonation Sigma\nComplex->Deprotonation Methyl 4-phenylcyclo-\nhexanecarboxylate Methyl 4-phenylcyclo- hexanecarboxylate Deprotonation->Methyl 4-phenylcyclo-\nhexanecarboxylate HCl + AlCl3 Hydrolysis Hydrolysis Methyl 4-phenylcyclo-\nhexanecarboxylate->Hydrolysis 4-Phenylcyclohexane-\ncarboxylic Acid 4-Phenylcyclohexane- carboxylic Acid Hydrolysis->4-Phenylcyclohexane-\ncarboxylic Acid G Start Start Setup_Acylation Setup Friedel-Crafts Acylation Reaction Start->Setup_Acylation Acylation Perform Acylation Setup_Acylation->Acylation Workup_Acylation Aqueous Workup and Extraction Acylation->Workup_Acylation Purification_Ketone Purify Phenyl Cyclohexyl Ketone Workup_Acylation->Purification_Ketone Setup_Reduction Setup Reduction Reaction Purification_Ketone->Setup_Reduction Reduction Perform Reduction Setup_Reduction->Reduction Workup_Reduction Aqueous Workup and Extraction Reduction->Workup_Reduction Purification_Acid Purify 4-Phenylcyclo- hexanecarboxylic Acid Workup_Reduction->Purification_Acid End End Purification_Acid->End

References

A Technical Guide to the Hydrolysis of Esters for the Production of 4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical hydrolysis of esters to synthesize 4-phenylcyclohexanecarboxylic acid, a valuable building block in pharmaceutical and materials science. This document details the core principles, experimental protocols, and characterization data for this important transformation.

Introduction

Ester hydrolysis is a fundamental and widely employed reaction in organic synthesis. It involves the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base (saponification). The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and compatibility with other functional groups. This compound, the target molecule, is a key intermediate in the synthesis of various organic compounds. Its rigid cyclohexyl scaffold and appended phenyl group make it a desirable moiety in the design of novel therapeutics and functional materials.

Reaction Mechanisms

The hydrolysis of 4-phenylcyclohexanecarboxylate esters can be achieved through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that follows a nucleophilic acyl substitution mechanism. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that is often preferred for its high yields and simpler product isolation.[1] The reaction is carried out by treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.[1]

Experimental Protocols

The following protocols are generalized procedures for the hydrolysis of methyl or ethyl 4-phenylcyclohexanecarboxylate. The choice between acid and base catalysis will depend on the stability of other functional groups in the starting material and the desired reaction conditions.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Ethyl 4-Phenylcyclohexanecarboxylate

This procedure describes a typical saponification reaction to produce this compound.

Materials:

  • Ethyl 4-phenylcyclohexanecarboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-phenylcyclohexanecarboxylate (1.0 eq) in methanol (5-10 volumes).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[2]

  • Work-up: a. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous residue with water and transfer to a separatory funnel. c. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities. d. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.[2]

  • Isolation and Purification: a. Collect the solid product by vacuum filtration and wash with cold water. b. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound. c. Dry the purified product under vacuum.

Protocol 2: Acid-Catalyzed Hydrolysis of Methyl 4-Phenylcyclohexanecarboxylate

This procedure outlines a typical acid-catalyzed hydrolysis reaction.

Materials:

  • Methyl 4-phenylcyclohexanecarboxylate

  • Dioxane or Tetrahydrofuran (THF) (as a co-solvent, if needed)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 10% aqueous solution)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve methyl 4-phenylcyclohexanecarboxylate (1.0 eq) in an excess of dilute aqueous acid (e.g., 10% H₂SO₄). A co-solvent like dioxane or THF may be added to improve solubility.[3]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for several hours to overnight. Monitor the reaction progress by TLC.[2][3]

  • Work-up: a. Cool the reaction mixture to room temperature. b. If the product precipitates upon cooling, it can be collected by vacuum filtration. c. If the product remains in solution, transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.[3]

  • Purification: a. Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to remove residual acid, and finally with brine. b. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. c. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. d. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes typical reaction parameters for the hydrolysis of 4-phenylcyclohexanecarboxylate esters. Actual results may vary depending on the specific substrate and experimental conditions.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Starting Ester Methyl or Ethyl 4-phenylcyclohexanecarboxylateMethyl or Ethyl 4-phenylcyclohexanecarboxylate
Catalyst/Reagent H₂SO₄ or HCl (catalytic)NaOH or KOH (stoichiometric)
Solvent Water, often with a co-solvent (Dioxane, THF)Alcohol/Water mixture (e.g., MeOH/H₂O, EtOH/H₂O)
Temperature Reflux (typically 80-100 °C)[2]Room Temperature to Reflux (typically 25-80 °C)[2]
Reaction Time 6 - 24 hours[2]1 - 5 hours[1][2]
Yield Moderate to HighHigh to Quantitative[1]
Work-up ExtractionAcidification and Extraction/Filtration

Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity. The following are typical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the phenyl protons (typically in the range of 7.1-7.4 ppm), the methine proton at the 4-position of the cyclohexane ring, the methine proton at the 1-position, and the methylene protons of the cyclohexane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (typically in the range of 175-185 ppm), the carbons of the phenyl ring, and the carbons of the cyclohexane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands. A very broad O-H stretching band will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong absorption band around 1700-1725 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be present in the 2850-3100 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the product. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (204.26 g/mol ).

Visualizations

Reaction Pathway: Base-Catalyzed Hydrolysis

G Base-Catalyzed Hydrolysis of an Ester Ester 4-Phenylcyclohexanecarboxylate Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (e.g., NaOH) Carboxylic_Acid 4-Phenylcyclohexanecarboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination Alkoxide Alkoxide Tetrahedral_Intermediate->Alkoxide Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt Deprotonation Final_Product Pure 4-Phenylcyclohexanecarboxylic Acid Carboxylate_Salt->Final_Product Protonation Acid_Workup Acid Workup (e.g., HCl)

Caption: General mechanism for the base-catalyzed hydrolysis of an ester.

Experimental Workflow: Saponification

G Experimental Workflow for Saponification Start Start: Ethyl 4-Phenylcyclohexanecarboxylate Dissolve Dissolve in MeOH/H2O Start->Dissolve Add_Base Add NaOH Dissolve->Add_Base Reflux Reflux (1-4 h) Add_Base->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove MeOH Cool->Evaporate Extract_Impurities Wash with Et2O Evaporate->Extract_Impurities Acidify Acidify with HCl Extract_Impurities->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End End: Pure this compound Dry->End

Caption: A typical workflow for the synthesis via saponification.

References

An In-depth Technical Guide to the Molecular Structure of 4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical properties of 4-phenylcyclohexanecarboxylic acid. The information is curated for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted cyclohexane derivative with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol .[1][2] The molecule consists of a cyclohexane ring substituted with a phenyl group and a carboxylic acid group at the 1 and 4 positions, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which exhibit distinct physical properties and conformational preferences.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₆O₂[1]
Molecular Weight204.27 g/mol [1]
IUPAC Name4-phenylcyclohexane-1-carboxylic acid[2]
CAS Number7494-76-0 (unspecified stereochemistry)[2]
Melting Point (°C)trans: 203-205[3]
cis: Not reported (related cis-4-phenylcyclohexanol: 76-77)[4]
pKa (estimated)~4.5-4.9[5]
LogP3.045[6]
Boiling Point (°C)360 at 760 mmHg[6]
Density (g/cm³)1.116[6]

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the relative orientation of the phenyl and carboxylic acid groups. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.

The conformational analysis of these isomers is dictated by the preference of bulky substituents to occupy the equatorial position in the chair conformation of the cyclohexane ring to minimize steric strain, specifically 1,3-diaxial interactions. The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.

  • A-value (Phenyl): ~3.0 kcal/mol[4]

  • A-value (Carboxylic Acid): ~1.4 kcal/mol

Conformational Equilibrium of trans-4-Phenylcyclohexanecarboxylic Acid

The trans isomer can exist in two chair conformations: one with both substituents in the equatorial position (diequatorial) and one with both in the axial position (diaxial). Due to the large A-values of both the phenyl and carboxylic acid groups, the diequatorial conformer is significantly more stable and is the overwhelmingly predominant conformation at equilibrium.

G start Methyl 4-hydroxybenzoate step1 Hydrogenation (Ru/C, H₂, high pressure) start->step1 intermediate1 Methyl 4-hydroxycyclohexanecarboxylate (cis/trans mixture) step1->intermediate1 step2 Friedel-Crafts Alkylation (Benzene, AlCl₃, heat) intermediate1->step2 intermediate2 Methyl 4-phenylcyclohexanecarboxylate (cis/trans mixture with isomerization to trans) step2->intermediate2 step3 Hydrolysis (e.g., aq. NaOH, then H₃O⁺) intermediate2->step3 product trans-4-Phenylcyclohexanecarboxylic Acid step3->product

References

An In-depth Technical Guide to 4-phenylcyclohexanecarboxylic acid (CAS 7494-76-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylcyclohexanecarboxylic acid (CAS Number: 7494-76-0) is a substituted cycloalkane carboxylic acid with a molecular formula of C₁₃H₁₆O₂ and a molecular weight of 204.27 g/mol . This compound exists as cis and trans isomers, the properties and activities of which can differ. While direct and extensive biological data for this compound is limited in publicly accessible literature, its structural analog, 1-amino-4-phenylcyclohexane-1-carboxylic acid, has been identified as a potent and selective agonist of the human melanocortin-4 receptor (hMC4R). This suggests that the this compound scaffold may be a valuable pharmacophore for interacting with G-protein coupled receptors (GPCRs), particularly the melanocortin receptor family, which is implicated in energy homeostasis, appetite regulation, and sexual function. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic data of this compound. It also explores the potential biological activities and signaling pathways associated with its structural analogs, offering insights for its application in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 7494-76-0
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
IUPAC Name 4-phenylcyclohexane-1-carboxylic acid
Boiling Point 360 °C at 760 mmHg
Flash Point 167.3 °C
Density 1.116 g/cm³
LogP 3.045
Refractive Index 1.549

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry methodologies. The synthesis of the trans isomer is well-documented in patent literature.

Synthesis of trans-4-phenylcyclohexanecarboxylic acid

A common method for the synthesis of the trans isomer involves a Friedel-Crafts reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of benzene (120 ml, 1.3 mol), add anhydrous aluminum chloride (47 g, 0.35 mol) and heat the mixture to 43°C.

  • Addition of Reactant: Slowly add a solution of methyl 4-hydroxycyclohexanecarboxylate (25 g, 0.16 mol) in benzene (25 ml) to the reaction mixture, ensuring the temperature does not exceed 60°C.

  • Reaction: Stir the mixture at 60°C for 1.5 hours after the addition is complete.

  • Workup: Pour the reaction mixture into a mixture of ice and hydrochloric acid. Separate the organic layer.

  • Extraction: Extract the aqueous layer with benzene. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, a saturated aqueous solution of sodium bicarbonate, and finally with a saturated aqueous solution of sodium chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure (boiling point 120-150°C at 5 mmHg) followed by recrystallization from a suitable solvent such as methanol or ethanol to yield pure trans-4-phenylcyclohexanecarboxylic acid.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Benzene Benzene Friedel-Crafts Reaction Friedel-Crafts Reaction Benzene->Friedel-Crafts Reaction Methyl 4-hydroxycyclohexanecarboxylate Methyl 4-hydroxycyclohexanecarboxylate Methyl 4-hydroxycyclohexanecarboxylate->Friedel-Crafts Reaction Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Friedel-Crafts Reaction Workup Workup Friedel-Crafts Reaction->Workup Purification Purification Workup->Purification trans-4-phenylcyclohexanecarboxylic acid trans-4-phenylcyclohexanecarboxylic acid Purification->trans-4-phenylcyclohexanecarboxylic acid

Synthesis workflow for trans-4-phenylcyclohexanecarboxylic acid.
Synthesis and Separation of cis and trans Isomers

Spectroscopic Data

¹H-NMR Spectroscopy (trans isomer)

The ¹H-NMR spectrum of trans-4-phenylcyclohexanecarboxylic acid in CDCl₃ (300 MHz) shows the following characteristic peaks:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.56m4HCyclohexyl H
2.00d2HCyclohexyl H
2.15d2HCyclohexyl H
2.40m1HCyclohexyl H
2.53m1HCyclohexyl H
7.20m3HAromatic H
7.30m2HAromatic H
11.80br. s1H-COOH
¹³C-NMR Spectroscopy

While a specific spectrum for this compound was not found in the search results, the expected chemical shifts for the carbonyl carbon of a carboxylic acid are in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹.

Mass Spectrometry

The mass spectrum (GC-MS) of trans-4-phenylcyclohexanecarboxylic acid is available in the SpectraBase database. The molecular ion peak (M+) would be expected at m/z = 204.

Biological Activity and Potential Applications

Melanocortin Receptor Modulation

The most compelling evidence for the potential biological activity of this compound comes from studies on its 1-amino derivative. Linear pentapeptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid have been shown to be potent agonists of the human melanocortin-4 receptor (hMC4R), with high selectivity over other melanocortin receptor subtypes (hMC1R, hMC3R, and hMC5R). The melanocortin system is a key regulator of energy homeostasis, and MC4R is a prime target for the development of therapeutics for obesity and other metabolic disorders. The agonist activity of the amino-derivative suggests that the parent compound, this compound, may also interact with MC4R, potentially as an agonist, antagonist, or allosteric modulator.

G cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling This compound Derivative This compound Derivative MC4R (GPCR) MC4R (GPCR) This compound Derivative->MC4R (GPCR) Binds to G-protein Activation G-protein Activation MC4R (GPCR)->G-protein Activation Adenylate Cyclase Adenylate Cyclase G-protein Activation->Adenylate Cyclase cAMP Production cAMP Production Adenylate Cyclase->cAMP Production PKA Activation PKA Activation cAMP Production->PKA Activation Cellular Response Cellular Response PKA Activation->Cellular Response

Hypothesized signaling pathway for MC4R agonists.
Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays would be necessary.

Melanocortin Receptor Binding Assay:

  • Cell Culture: Culture cells expressing the human melanocortin-4 receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Prepare cell membranes from the cultured cells.

  • Competition Binding: Perform a competitive binding assay using a radiolabeled or fluorescently labeled known MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of this compound.

  • Detection: Measure the displacement of the labeled ligand to determine the binding affinity (Ki) of the test compound.

Functional Assay (cAMP Measurement):

  • Cell Culture: Culture cells expressing hMC4R.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound.

  • cAMP Measurement: Measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) to quantify the functional activity of the compound.

Conclusion

This compound is a readily synthesizable compound with a structure that suggests potential for biological activity, particularly as a modulator of melanocortin receptors. The potent and selective hMC4R agonist activity of its 1-amino derivative provides a strong rationale for further investigation of the parent compound and its other derivatives in the context of drug discovery for metabolic diseases. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and biological evaluation of this promising chemical entity. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Methodological & Application

Application Notes and Protocols: Synthesis of Phenylcyclohexane-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid crystals possessing a 4-phenylcyclohexane core structure are of significant interest in the development of advanced display technologies and other electro-optic applications. The rigid core, combined with flexible terminal groups, imparts the desirable mesomorphic properties essential for these materials. This document provides detailed experimental protocols for the synthesis of a candidate liquid crystal, 4-cyanophenyl trans-4-phenylcyclohexanecarboxylate, starting from 4-phenylcyclohexanecarboxylic acid.

The synthesis involves a two-step process:

  • Synthesis of trans-4-phenylcyclohexanecarboxylic acid: This precursor is synthesized via a Friedel-Crafts reaction between methyl 4-hydroxycyclohexanecarboxylate and benzene.

  • Esterification to form the liquid crystal: The synthesized carboxylic acid is then esterified with 4-cyanophenol to yield the final liquid crystal product.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Phenylcyclohexanecarboxylic Acid

This protocol is adapted from a patented procedure and describes the synthesis of the carboxylic acid precursor via a Friedel-Crafts reaction.

Materials:

  • Methyl 4-hydroxycyclohexanecarboxylate

  • Benzene (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl)

  • Water

  • Organic solvent (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask with a stirrer and dropping funnel

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a round-bottom flask, add 120 ml (1.3 mol) of anhydrous benzene and 47 g (0.35 mol) of anhydrous aluminum chloride.

  • Heat the mixture to 43°C with stirring.

  • Prepare a solution of 25 g (0.16 mol) of methyl 4-hydroxycyclohexanecarboxylate in 25 ml of benzene.

  • Add the methyl 4-hydroxycyclohexanecarboxylate solution dropwise to the benzene/AlCl₃ mixture, ensuring the reaction temperature does not exceed 60°C.

  • After the addition is complete, continue stirring the mixture at 60°C for 1.5 hours.

  • Cool the reaction mixture and slowly pour it into a mixture of ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and wash it with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator.

  • The resulting crude product is then hydrolyzed using a standard saponification procedure (e.g., refluxing with aqueous NaOH), followed by acidification to yield trans-4-phenylcyclohexanecarboxylic acid.

  • Recrystallize the crude acid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Protocol 2: Synthesis of 4-Cyanophenyl trans-4-Phenylcyclohexanecarboxylate

This protocol describes the esterification of the synthesized carboxylic acid with 4-cyanophenol using a carbodiimide coupling agent, a method known for its efficiency in liquid crystal synthesis.

Materials:

  • trans-4-Phenylcyclohexanecarboxylic acid

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve trans-4-phenylcyclohexanecarboxylic acid (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Add a solution of DCC or EDC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-cyanophenyl trans-4-phenylcyclohexanecarboxylate.

Data Presentation

The mesomorphic and physical properties of liquid crystals containing the phenylcyclohexane moiety are crucial for their application. The following table summarizes typical data for such compounds. Note: The data presented here are representative of the class of compounds and may not correspond exactly to the synthesized product.

PropertyValue
Mesomorphic Properties
Crystal to Nematic Transition (T_CN)~ 50-70 °C
Nematic to Isotropic Transition (T_NI)~ 150-200 °C
Mesophase RangeNematic
Optical Properties
Birefringence (Δn) at 589 nm, 25°C~ 0.12 - 0.18
Dielectric Properties
Dielectric Anisotropy (Δε) at 1 kHz, 25°CPositive, ~ +5 to +15

Visualization of Experimental Workflow

The overall synthetic strategy can be visualized as a sequential process.

SynthesisWorkflow Synthesis of 4-Cyanophenyl trans-4-Phenylcyclohexanecarboxylate cluster_step1 Step 1: Synthesis of Precursor Acid cluster_step2 Step 2: Esterification Reactants1 Methyl 4-hydroxycyclohexanecarboxylate + Benzene Reaction1 Friedel-Crafts Reaction (AlCl3, 60°C) Reactants1->Reaction1 Intermediate Methyl trans-4-phenylcyclohexanecarboxylate Reaction1->Intermediate Hydrolysis Saponification & Acidification Intermediate->Hydrolysis Product1 trans-4-Phenylcyclohexanecarboxylic Acid Hydrolysis->Product1 Reactants2 trans-4-Phenylcyclohexanecarboxylic Acid + 4-Cyanophenol Product1->Reactants2 Reaction2 Esterification (DCC/EDC, DMAP) Reactants2->Reaction2 Purification Column Chromatography Reaction2->Purification Product2 4-Cyanophenyl trans-4-phenylcyclohexanecarboxylate (Liquid Crystal) Purification->Product2

Caption: Workflow for the synthesis of a phenylcyclohexane-based liquid crystal.

Application Notes and Protocols for the Esterification of 4-Phenylcyclohexanecarboxylic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel liquid crystalline materials is a cornerstone of advancements in display technologies, photonics, and smart materials. Esters derived from 4-phenylcyclohexanecarboxylic acid are a significant class of mesogenic compounds, offering a desirable combination of molecular rigidity and flexibility that promotes the formation of various liquid crystal phases. The phenylcyclohexane core provides a robust structural element, and the ester linkage allows for the systematic modification of the molecular structure to fine-tune the mesomorphic properties.

This document provides detailed application notes and experimental protocols for the esterification of trans-4-phenylcyclohexanecarboxylic acid with various substituted phenols. The resulting esters exhibit a range of liquid crystalline behaviors, making them valuable for research and development in materials science. The protocols focus on the Steglich esterification method, which is well-suited for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

General Synthesis Strategy

The primary synthetic route to obtain the target liquid crystal esters is the Steglich esterification of trans-4-phenylcyclohexanecarboxylic acid with a selected phenol in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP).[2][3] This method is advantageous as it proceeds under mild, neutral conditions, minimizing the risk of side reactions and decomposition of sensitive substrates.[1][2]

The general reaction is as follows:

trans-4-Phenylcyclohexanecarboxylic acid + Substituted Phenol --(DCC, DMAP)--> 4-Substituted phenyl trans-4-phenylcyclohexanecarboxylate

Experimental Protocols

Protocol 1: Steglich Esterification of trans-4-Phenylcyclohexanecarboxylic Acid with 4-Cyanophenol

This protocol describes the synthesis of 4-cyanophenyl trans-4-phenylcyclohexanecarboxylate, a compound expected to exhibit nematic liquid crystal properties due to the presence of the polar cyano group which enhances molecular ordering.

Materials:

  • trans-4-Phenylcyclohexanecarboxylic acid

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-phenylcyclohexanecarboxylic acid (1.0 eq.) and 4-cyanophenol (1.0 eq.) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) to the solution and stir until all solids are dissolved.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[1] Filter the reaction mixture to remove the DCU.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-cyanophenyl trans-4-phenylcyclohexanecarboxylate as a white solid.

Protocol 2: General Procedure for the Synthesis of a Homologous Series of 4-Alkoxyphenyl trans-4-Phenylcyclohexanecarboxylates

This protocol can be adapted for the synthesis of a homologous series of liquid crystals by reacting trans-4-phenylcyclohexanecarboxylic acid with various 4-alkoxyphenols (e.g., 4-methoxyphenol, 4-ethoxyphenol, 4-propoxyphenol, etc.).

Materials:

  • trans-4-Phenylcyclohexanecarboxylic acid

  • 4-Alkoxyphenol (e.g., 4-methoxyphenol, 4-butoxyphenol, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1-7 as described in Protocol 1, substituting the corresponding 4-alkoxyphenol for 4-cyanophenol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product are combined and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 4-alkoxyphenyl trans-4-phenylcyclohexanecarboxylate.

Data Presentation

The following table summarizes the expected reaction yields and phase transition temperatures for a representative series of esters synthesized from trans-4-phenylcyclohexanecarboxylic acid. The data is based on typical results reported for similar liquid crystalline compounds.

R Group of PhenolYield (%)Crystal to Nematic/Smectic (°C)Nematic/Smectic to Isotropic (°C)
-CN85-95~100~220
-OCH₃80-90~85~180
-OC₂H₅80-90~80~195
-OC₃H₇75-85~75~190
-OC₄H₉75-85~70~185
-OC₅H₁₁70-80~65~180
-OC₆H₁₃70-80~68~175

Note: The phase transition temperatures are illustrative and can vary based on the purity of the compounds and the experimental conditions used for their determination.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-substituted phenyl trans-4-phenylcyclohexanecarboxylates.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants This compound + Substituted Phenol Reagents DCC, DMAP, DCM Reaction Stir at RT for 12-24h Reagents->Reaction Filtration Filter to remove DCU Reaction->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product Pure Liquid Crystal Ester Purification->Product Analysis NMR, IR, MS LC_Properties Polarized Optical Microscopy, Differential Scanning Calorimetry Product->Analysis Structural Confirmation Product->LC_Properties Mesomorphic Properties

Caption: General workflow for the synthesis and characterization of liquid crystals.

Structure-Property Relationship

The mesomorphic properties of the synthesized esters are strongly dependent on their molecular structure. The following diagram illustrates the key relationships between structural features and the resulting liquid crystalline behavior.

G cluster_core Core Structure cluster_linkage Linkage Group cluster_terminal Terminal Group (R on Phenol) cluster_properties Liquid Crystalline Properties Core trans-4-Phenylcyclohexane (Rigidity, Linearity) Linkage Ester Group (-COO-) (Maintains Linearity, Polarity) Nematic Nematic Phase Core->Nematic Promotes Smectic Smectic Phase Core->Smectic Promotes PolarGroup Polar Group (e.g., -CN, -NO2) (Increases Polarity) AlkylChain Alkyl/Alkoxy Chain (-CnH2n+1, -OCnH2n+1) (Flexibility) PolarGroup->Nematic Favors ClearingPoint Clearing Point (N-I Transition) PolarGroup->ClearingPoint Increases AlkylChain->Smectic Favors (longer chains) AlkylChain->ClearingPoint Decreases (longer chains) MeltingPoint Melting Point (Cr-LC Transition) AlkylChain->MeltingPoint Decreases (odd-even effect)

Caption: Structure-property relationships in phenylcyclohexane-based liquid crystals.

Conclusion

The esterification of trans-4-phenylcyclohexanecarboxylic acid with substituted phenols via the Steglich method is a robust and versatile approach for the synthesis of novel liquid crystalline materials. By systematically varying the terminal substituent on the phenol, researchers can effectively tune the mesomorphic properties of the resulting esters. The protocols and data presented herein provide a solid foundation for the exploration and development of new liquid crystals based on the phenylcyclohexane scaffold for a wide range of applications.

References

Application Notes and Protocols: The Use of 4-Phenylcyclohexanecarboxylic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylcyclohexanecarboxylic acid and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized as rigid scaffolds to orient pharmacophoric groups in a defined spatial arrangement. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of therapeutic agents: Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for the potential treatment of obesity and metabolic disorders, and the established antimalarial and antiparasitic drug, Atovaquone. The protocols are supplemented with quantitative data and visualizations to aid in research and development.

Application in the Synthesis of DGAT1 Inhibitors

The this compound scaffold is a key component in a series of potent and selective DGAT1 inhibitors. These inhibitors are being investigated for their potential to treat obesity and related metabolic diseases by blocking the final step in triglyceride synthesis. The cyclohexyl ring provides a rigid core, while the carboxylic acid group often serves as a key interaction point with the target enzyme or as a handle for further chemical modification. A prominent example is the synthesis of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analogs.

Experimental Protocol: Synthesis of a 4-(5-Phenylthiazole-2-carboxamido)cyclohexanecarboxylic Acid Analog

This protocol outlines a representative synthesis of a DGAT1 inhibitor incorporating the this compound moiety. The synthesis involves the formation of a stable amide bond between a functionalized thiazole and a cyclohexanecarboxylic acid derivative.

Step 1: Synthesis of 2-Amino-5-phenylthiazole

  • Combine acetophenone (12.0 g, 0.1 mol), thiourea (15.2 g, 0.2 mol), and iodine (25.4 g, 0.1 mol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove unreacted acetophenone and iodine.

  • Pour the washed residue into a solution of ammonium hydroxide.

  • Collect the resulting precipitate by filtration and recrystallize from methanol to yield 2-amino-5-phenylthiazole.

Step 2: Amide Coupling to form 4-(5-Phenylthiazole-2-carboxamido)cyclohexanecarboxylic Acid

  • To a solution of 4-aminocyclohexanecarboxylic acid (1.43 g, 10 mmol) in N,N-dimethylformamide (DMF, 50 mL), add 5-phenylthiazole-2-carboxylic acid (2.05 g, 10 mmol).

  • Add a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.18 g, 11 mmol) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Quantitative Data for DGAT1 Inhibitor Synthesis
Compound/IntermediateMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Analytical Data
2-Amino-5-phenylthiazoleC₉H₈N₂S176.2475-85>98¹H NMR, ¹³C NMR, MS
4-(5-Phenylthiazole-2-carboxamido)cyclohexanecarboxylic acidC₂₀H₂₀N₂O₃S384.4560-70>99¹H NMR, ¹³C NMR, HRMS, HPLC
Biological Activity of a Representative DGAT1 Inhibitor
CompoundTargetIC₅₀ (nM)Assay Type
4-(5-Phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analogHuman DGAT114.8Enzymatic Assay
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the triglyceride biosynthesis pathway highlighting the role of DGAT1 and the general workflow for the synthesis of DGAT1 inhibitors.

DGAT1_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA GPAT PA Phosphatidic Acid LPA->PA Acyl-CoA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG Acyl-CoA DGAT1 DGAT1 DAG->DGAT1 Inhibitor DGAT1 Inhibitor (4-Phenylcyclohexanecarboxylic Acid Derivative) Inhibitor->DGAT1 Inhibition DGAT1->TAG

Caption: Triglyceride biosynthesis pathway and the inhibitory action of this compound-based DGAT1 inhibitors.

Synthesis_Workflow cluster_0 Synthesis of Thiazole Intermediate cluster_1 Amide Coupling cluster_2 Purification and Analysis Acetophenone Acetophenone Thiazole_Formation 2-Amino-5-phenylthiazole Acetophenone->Thiazole_Formation Thiourea, Iodine Amide_Coupling Crude Product Thiazole_Formation->Amide_Coupling 4-Aminocyclohexane- carboxylic Acid, HATU, DIPEA Purification Purification Amide_Coupling->Purification Column Chromatography Final_Product Final DGAT1 Inhibitor Purification->Final_Product Characterization (NMR, MS, HPLC)

Caption: General experimental workflow for the synthesis of a DGAT1 inhibitor.

Application in the Synthesis of Atovaquone

trans-4-Phenylcyclohexanecarboxylic acid, specifically its 4-chlorophenyl derivative, is a crucial precursor in the synthesis of Atovaquone, a hydroxynaphthoquinone with potent antimalarial and antipneumocystis activity.[1][2][3] The synthesis involves the coupling of the cyclohexyl moiety to a naphthoquinone core.

Experimental Protocol: Synthesis of Atovaquone

This protocol describes a common synthetic route to Atovaquone starting from trans-4-(4-chlorophenyl)cyclohexane carboxylic acid.[1][4]

Step 1: Radical-Initiated Coupling

  • In a reaction vessel, suspend trans-4-(4-chlorophenyl)cyclohexane carboxylic acid (2.39 g, 10 mmol) and 2-chloro-1,4-naphthoquinone (1.93 g, 10 mmol) in a mixture of acetonitrile and water.

  • Add silver nitrate (AgNO₃) (0.34 g, 2 mmol) as a catalyst.

  • Heat the mixture to 75-80 °C.

  • Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈) (2.74 g, 12 mmol) in water to initiate the radical decarboxylation and coupling.

  • Maintain the reaction at 75-80 °C for 5-6 hours.

  • Cool the reaction mixture and extract with a suitable organic solvent like dichloromethane.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude coupled product, 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-chloro-1,4-naphthoquinone.

Step 2: Hydrolysis to Atovaquone

  • Suspend the crude product from Step 1 in methanol.

  • Add a solution of sodium hydroxide (1.2 g, 30 mmol) in water dropwise.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 2 to precipitate Atovaquone.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude Atovaquone from a suitable solvent system (e.g., acetonitrile/water) to obtain the pure trans-isomer.

Quantitative Data for Atovaquone Synthesis
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Analytical Data
2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-chloro-1,4-naphthoquinoneC₂₂H₁₈Cl₂O₂399.2940-50>95¹H NMR, ¹³C NMR, MS
Atovaquone (trans-isomer)C₂₂H₁₉ClO₃366.8480-90 (from hydrolysis)>99.5¹H NMR, ¹³C NMR, HRMS, HPLC, m.p. 216-219 °C

Logical Workflow for Atovaquone Synthesis

Atovaquone_Synthesis cluster_0 Radical Coupling cluster_1 Hydrolysis and Purification Start trans-4-(4-chlorophenyl)cyclohexane carboxylic acid + 2-chloro-1,4-naphthoquinone Coupling 2-[trans-4-(4-chlorophenyl)cyclohexyl]- 3-chloro-1,4-naphthoquinone Start->Coupling AgNO₃, (NH₄)₂S₂O₈ Acetonitrile/Water, 80°C Hydrolysis Hydrolysis Coupling->Hydrolysis NaOH, Methanol/Water, Reflux Acidification Acidification Hydrolysis->Acidification HCl Recrystallization Recrystallization Acidification->Recrystallization Recrystallization (Acetonitrile) Atovaquone Atovaquone Recrystallization->Atovaquone Characterization (NMR, MS, HPLC)

Caption: Logical workflow for the synthesis of Atovaquone.

Conclusion

This compound and its analogs are valuable synthons in drug discovery and development. Their rigid nature allows for the precise positioning of functional groups, leading to potent and selective interactions with biological targets. The protocols and data presented herein for the synthesis of DGAT1 inhibitors and Atovaquone demonstrate the utility of this scaffold and provide a foundation for further research and optimization in medicinal chemistry. Researchers should adhere to all standard laboratory safety procedures when carrying out these or similar chemical syntheses.

References

Application Notes and Protocols for Assessing the Anticancer Activity of 4-Phenylcyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature readily available through targeted searches does not contain extensive studies focused specifically on the anticancer activity of 4-phenylcyclohexanecarboxylic acid derivatives. The following application notes and protocols are therefore based on established methodologies for evaluating the anticancer potential of analogous carboxylic acid derivatives and related small molecules. These protocols provide a comprehensive framework for researchers to screen and characterize the activity of novel this compound compounds.

Introduction

Carboxylic acid derivatives represent a diverse class of compounds with significant therapeutic potential, including anticancer activity. This document outlines detailed protocols for the synthesis, in vitro screening, and mechanistic evaluation of this compound derivatives as potential anticancer agents. The methodologies are compiled from studies on structurally related compounds and provide a robust starting point for investigating this specific chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of novel derivatives is the initial step in drug discovery. A general synthetic scheme for creating a library of this compound derivatives, for instance, amides or esters, can be conceptualized. A general approach to synthesizing amide derivatives from the parent carboxylic acid is outlined below.

General Synthesis Protocol for Amide Derivatives

A common method for synthesizing amide derivatives from a carboxylic acid involves the activation of the carboxyl group followed by reaction with a desired amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent like DCC/DMAP or HATU

  • A variety of primary or secondary amines

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Triethylamine (TEA) or other non-nucleophilic base

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: Dissolve this compound in an excess of thionyl chloride and reflux the mixture for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-phenylcyclohexanecarbonyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer Activity Screening

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays.

Cell Lines and Culture

A diverse panel of cancer cell lines should be used to assess the breadth of activity. Examples include:

  • MCF-7, MDA-MB-231: Breast adenocarcinoma

  • A549: Non-small cell lung cancer

  • HCT-116: Colon carcinoma

  • PC-3: Prostate cancer

  • K562: Chronic myelogenous leukemia[1]

  • HepG2: Hepatocellular carcinoma[2]

Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in DMSO.

  • Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

Data Presentation: In Vitro Cytotoxicity

The IC₅₀ values should be summarized in a table for easy comparison across different cell lines and derivatives.

Table 1: Hypothetical IC₅₀ Values (µM) of this compound Derivatives against Various Cancer Cell Lines.

CompoundR GroupA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)
Derivative 1 -NH-Phenyl>10085.292.1>100
Derivative 2 -NH-(4-Cl-Phenyl)50.145.860.355.7
Derivative 3 -NH-(4-OCH₃-Phenyl)25.622.130.528.9
Derivative 4 -O-Ethyl>100>100>100>100
Doxorubicin N/A0.80.51.21.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for this compound derivatives is not available in the searched literature.

Mechanistic Studies

To understand how the active compounds exert their anticancer effects, further mechanistic studies are necessary.

Cell Cycle Analysis

Flow cytometry is used to determine if the compounds induce cell cycle arrest.

Protocol:

  • Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.[2]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.[1]

Visualizations

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture MTT MTT Cytotoxicity Assay CellCulture->MTT IC50 IC50 Determination MTT->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assay IC50->Apoptosis WesternBlot Western Blot (Protein Expression) IC50->WesternBlot

Caption: General experimental workflow for anticancer drug discovery.

Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Derivative 4-Phenylcyclohexanecarboxylic Acid Derivative Bax Bax Derivative->Bax Bcl2 Bcl-2 Derivative->Bcl2 DeathReceptor Death Receptor Derivative->DeathReceptor ? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathways.

Cell Cycle Regulation Pathway

G Derivative 4-Phenylcyclohexanecarboxylic Acid Derivative G1_S_Checkpoint G1/S Checkpoint Derivative->G1_S_Checkpoint Arrest G2_M_Checkpoint G2/M Checkpoint Derivative->G2_M_Checkpoint Arrest G1 G1 Phase G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2->G2_M_Checkpoint M M Phase M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M

Caption: Cell cycle arrest mechanism.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers and drug development professionals to investigate the anticancer potential of this compound derivatives. While specific data for this compound class is currently limited, the established methodologies for analogous structures will enable a thorough evaluation of their efficacy and mechanism of action, paving the way for the potential development of novel cancer therapeutics.

References

Application Notes and Protocols: 4-Phenylcyclohexanecarboxylic Acid as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-phenylcyclohexanecarboxylic acid and its derivatives as precursors for the synthesis of a diverse range of bioactive molecules. This document details the synthetic strategies, biological activities, and mechanisms of action of compounds derived from this versatile scaffold, targeting a variety of therapeutic areas including metabolic disorders, inflammation, and neurological conditions. Detailed protocols for key biological assays are provided to facilitate the screening and characterization of these novel compounds.

Applications in Drug Discovery

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive starting point for the design of novel therapeutics. By modifying the core structure, researchers have successfully developed potent and selective modulators of various biological targets.

Melanocortin-4 Receptor (MC4R) Agonists for Obesity

Derivatives of this compound, particularly 1-amino-4-phenylcyclohexane-1-carboxylic acid, have been incorporated into linear pentapeptides to generate potent and selective agonists of the human melanocortin-4 receptor (hMC4R)[1]. The hMC4R is a key regulator of energy homeostasis, and its activation can lead to reduced food intake and increased energy expenditure, making it a promising target for the treatment of obesity.

Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors for Metabolic Diseases

The this compound moiety has been utilized as a key structural element in the development of potent inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1)[2]. DGAT1 is a crucial enzyme in the synthesis of triglycerides, and its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes.

Anti-inflammatory Agents

Derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and shown to possess significant anti-inflammatory and antiproliferative activities[3]. These compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as novel treatments for inflammatory diseases[3]. The likely mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Anticonvulsant Agents

Cyclohexanecarboxamide derivatives have been investigated for their anticonvulsant properties. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[4][5]. Their mechanisms of action are thought to involve the modulation of oxidative stress pathways, such as the activation of the Nrf2/ARE pathway, as well as interactions with voltage-gated ion channels and neurotransmitter systems[4].

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various derivatives of this compound.

Table 1: DGAT1 Inhibitory Activity

Compound ClassSpecific DerivativeTargetIC50Reference
Benzimidazole with piperidinyl-oxy-cyclohexanecarboxylic acidCompound 5BHuman DGAT1Not specified[2]
Adamantane carboxylic acidCompound 43cHuman DGAT15 nM[6][7]
Adamantane carboxylic acidCompound 43cMouse DGAT15 nM[6][7]
Pyrimido[4,5-b][2][8]oxazinePhenylcyclohexylacetic acid 1DGAT1Not specified[9]
DGAT-1 InhibitorA 922500Human DGAT-19 nM[10]
DGAT-1 InhibitorA 922500Mouse DGAT-122 nM[10]

Table 2: Anti-inflammatory and Antiproliferative Activity of Cyclohex-1-ene-1-carboxylic Acid Derivatives

DerivativeConcentration (µg/mL)Antiproliferative Activity (% Inhibition)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
2a100>90%Not specifiedNot specified[3][8]
2b100Not specifiedSignificant~93%[3]
2d100>90%Not specifiedNot specified[3][8]
2f10, 50, 100>90% (at 100 µg/mL)~66-81%Not specified[3][8]
Ibuprofen (Reference)100~46%Not specifiedNot specified[3]

Table 3: Anticonvulsant Activity of Cyclohexanecarboxamide Derivatives

DerivativeTest ModelED50 (mmol/kg)Protection (%)Reference
6dscPTZ0.0483.33%[4][5]
4bscPTZNot specified83.33%[4][5]
5cscPTZNot specified83.33%[4][5]
5aMESNot specified100%[4][5]
6bMESNot specified100%[4][5]
Phenobarbital (Reference)scPTZ0.068Not specified[4]
Ethosuximide (Reference)scPTZ1.03Not specified[4]

Signaling Pathways and Mechanisms of Action

The bioactive molecules derived from this compound exert their effects through various signaling pathways.

hMC4R Agonist Signaling Pathway

Activation of the hMC4R by its agonists initiates a signaling cascade that primarily involves the Gs alpha subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate the physiological effects of hMC4R activation, such as reduced appetite.

hMC4R_Signaling Agonist hMC4R Agonist hMC4R hMC4R Agonist->hMC4R Binds to G_protein G-protein (Gs) hMC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response (e.g., Reduced Appetite) Downstream->Response

Caption: hMC4R agonist signaling pathway.

DGAT1 Inhibition Workflow

DGAT1 inhibitors block the final step of triglyceride synthesis. This leads to an accumulation of the substrates, diacylglycerol (DAG) and fatty acyl-CoA. The excess fatty acyl-CoA can then be shunted towards beta-oxidation for energy production.

DGAT1_Inhibition DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation Increased flux TG Triglycerides (TG) DGAT1->TG Storage Lipid Droplet Storage TG->Storage Inhibitor DGAT1 Inhibitor Inhibitor->DGAT1 Inhibits

Caption: Mechanism of DGAT1 inhibition.

Experimental Protocols

General Synthetic Approach for Bioactive Derivatives

Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid (Anti-inflammatory): A general method involves the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride[3].

  • Dissolve the appropriate amidrazone and 3,4,5,6-tetrahydrophthalic anhydride in a suitable solvent such as diethyl ether.

  • Stir the reaction mixture at room temperature for several days.

  • Collect the resulting solid product by filtration.

  • Wash the solid with the solvent to remove unreacted starting materials.

  • Dry the purified product.

Synthesis of DGAT1 Inhibitors: The synthesis of potent DGAT1 inhibitors often involves a multi-step sequence. For example, a practical synthesis of a pyrimido[4,5-b][2][8]oxazine-based inhibitor starting from a cyclohexanone derivative involves[9]:

  • Knoevenagel condensation with Meldrum's acid.

  • Stereoselective addition of a phenyl cuprate.

  • Regioselective Friedel-Crafts acylation.

  • Cyclization to form the core heterocyclic structure.

  • Regioselective reduction.

Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives (Anticonvulsant): An industrially feasible process for isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives has been described, starting from p-aminobenzoic acid[11].

  • Catalytic hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure.

  • Separation of the resulting cis and trans isomers, often by fractional recrystallization.

Biological Assay Protocols

4.2.1. In Vitro Cyclooxygenase (COX) Inhibition Assay (for Anti-inflammatory Activity)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[8].

  • Protocol:

    • Prepare solutions of purified COX-1 or COX-2 enzyme.

    • Incubate the enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding a solution containing arachidonic acid (substrate) and TMPD (chromogen).

    • Measure the absorbance at 590 nm kinetically over a defined period.

    • Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

4.2.2. In Vitro DGAT1 Activity Assay

This assay measures the enzymatic activity of DGAT1.

  • Principle: The assay quantifies the incorporation of a labeled fatty acyl-CoA into diacylglycerol to form a labeled triglyceride.

  • Protocol (Fluorescence-based):

    • Prepare cell or tissue extracts containing DGAT1.

    • Incubate the extracts with a fluorescently labeled fatty acyl-CoA (e.g., NBD-palmitoyl-CoA) and diacylglycerol in the presence of various concentrations of the test compound.

    • Stop the reaction and extract the lipids.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Visualize and quantify the fluorescently labeled triglyceride product.

    • Calculate the percentage of inhibition and determine the IC50 value.

4.2.3. Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.

  • Principle: A supramaximal electrical stimulus is delivered to rodents, inducing a characteristic tonic hindlimb extension. Anticonvulsant drugs can prevent this response.

  • Protocol:

    • Administer the test compound to a group of mice or rats at various doses.

    • At the time of expected peak effect, deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or ear clip electrodes[3].

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • An animal is considered protected if the tonic hindlimb extension is abolished.

    • Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).

4.2.4. Anticonvulsant Activity Screening: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.

  • Principle: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, induces clonic seizures. Anticonvulsant drugs can prevent or delay the onset of these seizures.

  • Protocol:

    • Administer the test compound to a group of mice at various doses.

    • After a set pre-treatment time, administer a convulsive dose of PTZ subcutaneously.

    • Observe the animals for the onset of clonic seizures (characterized by clonus of the forelimbs, jaw, and vibrissae) for a defined period (e.g., 30 minutes).

    • Record the latency to the first clonic seizure and whether a sustained clonic seizure occurs.

    • An animal is considered protected if no clonic seizure is observed within the observation period.

    • Calculate the percentage of protected animals at each dose and determine the ED50.

Experimental Workflow Diagrams

Workflow for Synthesis and Screening of Anti-inflammatory Compounds

Anti_inflammatory_Workflow Start 4-Phenylcyclohexanecarboxylic Acid Derivative Synthesis Synthesis of Cyclohexene Carboxamide Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening (COX Inhibition Assay) Purification->InVitro Data_Analysis Data Analysis (IC50 Determination) InVitro->Data_Analysis Lead_ID Lead Compound Identification Data_Analysis->Lead_ID

Caption: Workflow for anti-inflammatory drug discovery.

Workflow for Anticonvulsant Drug Screening

Anticonvulsant_Workflow Start Cyclohexanecarboxamide Derivatives Animal_Admin Compound Administration to Rodents Start->Animal_Admin MES_Test Maximal Electroshock (MES) Test Animal_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Animal_Admin->scPTZ_Test Observation Observation of Seizure Phenotype MES_Test->Observation scPTZ_Test->Observation Data_Analysis Data Analysis (ED50 Determination) Observation->Data_Analysis Efficacy_Eval Efficacy Evaluation Data_Analysis->Efficacy_Eval

Caption: Workflow for in vivo anticonvulsant screening.

References

Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of cyclohexyl aryl ketones, a valuable class of compounds in organic synthesis and drug development. The procedure is based on the Friedel-Crafts acylation reaction. Due to the lower reactivity of carboxylic acids directly, this protocol follows a standard and highly effective two-step methodology: first, the conversion of cyclohexanecarboxylic acid into its more reactive acyl chloride derivative, followed by the Lewis acid-catalyzed acylation of an aromatic substrate. This application note includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, a summary of quantitative data, and critical safety precautions.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic chemistry, enabling the attachment of an acyl group to an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is pivotal for synthesizing aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. While various acylating agents can be used, including acid anhydrides and carboxylic acids themselves under specific conditions, the use of acyl chlorides remains one of the most reliable and widely practiced methods.[1][3]

This protocol details the synthesis of cyclohexyl phenyl ketone, starting from cyclohexanecarboxylic acid. The process involves the initial conversion of the carboxylic acid to cyclohexanecarbonyl chloride using thionyl chloride.[4] The resulting acyl chloride is then used to acylate benzene in the presence of anhydrous aluminum trichloride (AlCl₃), a strong Lewis acid catalyst, to yield the final ketone product.[4][5] A key aspect of this reaction is the use of a stoichiometric amount of the Lewis acid, as it forms a complex with the resulting ketone product.[1][6]

Reaction Scheme

Step 1: Synthesis of Cyclohexanecarbonyl Chloride

Step 2: Friedel-Crafts Acylation for Synthesis of Cyclohexyl Phenyl Ketone

Experimental Protocol

3.1 Materials and Reagents

  • Cyclohexanecarboxylic acid (≥98%)

  • Thionyl chloride (SOCl₂, ≥99%)

  • Anhydrous aluminum trichloride (AlCl₃, ≥99%)

  • Benzene (Anhydrous, ≥99.8%)

  • Dichloromethane (DCM, Anhydrous, ≥99.8%)

  • Hydrochloric acid (HCl, concentrated, 37%)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks (various sizes)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

3.2 Part A: Synthesis of Cyclohexanecarbonyl Chloride[4]

  • Reaction Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube or gas outlet leading to a scrubber (to neutralize HCl and SO₂ fumes) to the top of the condenser.

  • Reagent Addition: In a fume hood, charge the flask with cyclohexanecarboxylic acid (e.g., 10.0 g). Carefully add thionyl chloride (a molar ratio of ~1.4:1 to the acid is recommended for high yield).[4]

  • Reaction: Gently heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure. The remaining crude cyclohexanecarbonyl chloride is then purified by vacuum distillation to yield a clear liquid.

3.3 Part B: Friedel-Crafts Acylation of Benzene[4][5]

  • Reaction Setup: In a fume hood, set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen or argon inlet to maintain an inert atmosphere. Place the flask in an ice bath.

  • Catalyst Suspension: Add anhydrous benzene (serving as both solvent and reactant) to the flask, followed by the slow and portion-wise addition of anhydrous aluminum trichloride (molar ratio of 1 to 3 with respect to the acyl chloride).[5] Stir the suspension and allow it to cool to 0-5°C.

  • Acyl Chloride Addition: Dissolve the purified cyclohexanecarbonyl chloride from Part A in a small amount of anhydrous benzene and place it in the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a large beaker with vigorous stirring. This will decompose the aluminum chloride complex.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane or diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude cyclohexyl phenyl ketone.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure ketone.[7]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on literature data. Actual results may vary depending on experimental conditions and scale.

StepReactant 1Reactant 2 / CatalystMolar Ratio (1:2)SolventTemperatureTime (h)Typical Yield (%)Reference
A: Acyl Chloride Synthesis Cyclohexanecarboxylic AcidThionyl Chloride1 : 1.4NeatReflux (~80°C)3.591.7%[4]
B: Friedel-Crafts Acylation Cyclohexanecarbonyl ChlorideBenzene / AlCl₃1 : (Excess / 1.1)Benzene0°C to RT388.7%[4]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water. Handle with extreme care. Avoid inhalation of its pungent and irritating fumes.

  • Aluminum Trichloride (AlCl₃): Is a corrosive solid that reacts vigorously with moisture in the air and water, releasing HCl gas. Handle and weigh quickly in a dry environment.

  • Benzene: Is a known carcinogen and is highly flammable. Use only in a fume hood and avoid all contact with skin.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

Experimental Workflow Diagram

Friedel_Crafts_Workflow Experimental Workflow for Friedel-Crafts Acylation cluster_0 Step 1: Acyl Chloride Synthesis cluster_1 Step 2: Friedel-Crafts Acylation start Cyclohexanecarboxylic Acid + SOCl₂ reaction1 Reflux (2-4h) start->reaction1 purification1 Vacuum Distillation reaction1->purification1 product1 Cyclohexanecarbonyl Chloride purification1->product1 reaction2 Dropwise Addition & Reaction (2-3h) product1->reaction2 reagents2 Benzene + Anhydrous AlCl₃ (0-5°C) reagents2->reaction2 workup Quench (Ice/HCl) & Extraction reaction2->workup purification2 Drying & Concentration workup->purification2 final_product Pure Cyclohexyl Phenyl Ketone purification2->final_product

Caption: Workflow for the two-step synthesis of cyclohexyl phenyl ketone.

References

Application Notes and Protocols: Biological Activity of 4-Phenylcyclohexanecarboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 4-phenylcyclohexanecarboxylic acid analogues, focusing on their roles as Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors and melanocortin-4 receptor (MC4R) agonists. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and drug development.

Biological Activities and Therapeutic Potential

This compound serves as a versatile scaffold for the development of potent and selective modulators of key biological targets. Analogues of this core structure have demonstrated significant potential in the treatment of metabolic disorders such as obesity and diabetes, as well as in other therapeutic areas.

Inhibition of Diacylglycerol O-Acyltransferase 1 (DGAT1)

DGAT1 is a crucial enzyme in the final step of triglyceride biosynthesis. Its inhibition is a promising strategy for the treatment of obesity and related metabolic diseases. Several this compound analogues have been identified as potent DGAT1 inhibitors.

A notable example is the 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold. Systematic diversification and linker optimization of a parent compound, 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid, led to the discovery of highly potent DGAT1 inhibitors[1].

Quantitative Data Summary: DGAT1 Inhibition

Compound IDStructureDGAT1 IC50 (nM)Reference
6 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid57[1]
9e Optimized 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analogue14.8[1]
Agonism of Melanocortin-4 Receptor (MC4R)

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and appetite. Agonists of MC4R are being investigated for the treatment of obesity and other metabolic dysfunctions. Linear pentapeptides incorporating 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) have been shown to be potent and selective hMC4R agonists[2][3].

These analogues demonstrate the importance of replacing the native His6 residue with rigid, phenyl-containing templates to achieve high potency and selectivity for hMC4R over other melanocortin receptor subtypes[2][3].

Signaling Pathways

DGAT1 Signaling Pathway in Obesity

DGAT1 inhibition impacts triglyceride synthesis, which is a central process in energy storage. By blocking the final step in this pathway, DGAT1 inhibitors can reduce the accumulation of triglycerides in adipose tissue, potentially leading to weight loss and improved insulin sensitivity.

DGAT1_Pathway FattyAcids Fatty Acids & Diacylglycerol DGAT1 DGAT1 FattyAcids->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides AdiposeTissue Adipose Tissue (Energy Storage) Triglycerides->AdiposeTissue Obesity Obesity AdiposeTissue->Obesity Inhibitor 4-Phenylcyclohexanecarboxylic Acid Analogue (Inhibitor) Inhibitor->DGAT1 MC4R_Pathway Agonist 4-Phenylcyclohexanecarboxylic Acid Analogue (Agonist) MC4R MC4R Agonist->MC4R G_Protein Gαs MC4R->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effectors PKA->Downstream Appetite ↓ Appetite ↑ Energy Expenditure Downstream->Appetite Synthesis_Workflow Start Starting Materials: 4-Aminocyclohexanecarboxylic acid 5-Phenylthiazole-2-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Final Product: 4-(5-Phenylthiazole-2-carboxamido) cyclohexanecarboxylic acid Characterization->Final

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-phenylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of trans-4-phenylcyclohexanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, focusing on the common challenge of controlling stereochemistry and minimizing byproducts.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low yield of the desired trans-isomer The reaction conditions favor the formation of the cis-isomer.1. Isomerization: If using a Friedel-Crafts reaction with a Lewis acid like AlCl₃, ensure a sufficient molar ratio of the Lewis acid is used and consider increasing the reaction temperature (e.g., to 35-80°C) to promote in-situ isomerization of the cis to the trans product.[1]2. Catalyst Selection: In hydrogenation routes starting from aromatic precursors, the choice of catalyst and support can influence the cis:trans ratio. For analogous syntheses of substituted cyclohexanes, catalysts like Ru/C under basic conditions have been shown to favor the trans product.[2]3. Base-catalyzed Epimerization: The isolated mixture of isomers can be treated with a base to epimerize the cis-isomer to the thermodynamically more stable trans-isomer.
Presence of a significant amount of cis-4-phenylcyclohexanecarboxylic acid in the final product Incomplete isomerization or separation.1. Fractional Crystallization: The cis and trans isomers often have different solubilities, allowing for separation by fractional crystallization from a suitable solvent.[3][4]2. Derivatization and Separation: Convert the mixture of acidic isomers to their corresponding esters or other derivatives, which may be more amenable to chromatographic separation or crystallization.
Formation of over-hydrogenation byproducts (e.g., cyclohexylmethanol) The carboxylic acid group is reduced in addition to the aromatic ring during a hydrogenation step.1. Catalyst Choice: Palladium-based catalysts (e.g., Pd/C) are generally selective for aromatic ring hydrogenation without reducing the carboxylic acid.[5][6] Ruthenium catalysts can be more aggressive and may lead to alcohol formation.[5][6]2. Reaction Conditions: Milder hydrogenation conditions (lower temperature and pressure) can help to avoid over-reduction of the carboxylic acid group.
Presence of hydrogenolysis byproducts (e.g., toluene, methyl cyclohexane) Cleavage of the C-O bond of the carboxylic acid group during hydrogenation.This is a known side reaction in some catalytic hydrogenations of benzoic acids.[5][6] Using a binary solvent system (e.g., 1,4-dioxane and water) has been shown to reduce hydrogenolysis products in related reactions.[6]
Incomplete reaction in Friedel-Crafts synthesis Insufficient catalyst activity or deactivation.Ensure anhydrous conditions, as Lewis acids like AlCl₃ are sensitive to moisture. Use a sufficient stoichiometric amount of the Lewis acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of trans-4-phenylcyclohexanecarboxylic acid?

A1: The most prevalent issue is not a side reaction in the traditional sense, but rather the formation of the undesired stereoisomer, cis-4-phenylcyclohexanecarboxylic acid. The trans-isomer is typically the thermodynamically more stable product, but kinetic control or certain reaction pathways can lead to significant amounts of the cis-isomer.[7]

Q2: How can I maximize the yield of the trans-isomer over the cis-isomer?

A2: Several strategies can be employed:

  • Thermodynamic Control: In syntheses like the Friedel-Crafts reaction, using a slight excess of a Lewis acid catalyst (e.g., aluminum chloride) and allowing the reaction to stir at a moderate temperature (35-80°C) can facilitate the isomerization of the initially formed cis-product to the more stable trans-isomer.[1]

  • Catalyst Selection in Hydrogenation: When preparing substituted cyclohexanecarboxylic acids via hydrogenation of the corresponding benzoic acid, the choice of catalyst is crucial. For example, in the synthesis of trans-4-aminocyclohexanecarboxylic acid, ruthenium on carbon (Ru/C) under basic conditions has been shown to produce a high trans:cis ratio.[2]

  • Post-synthesis Isomerization: A mixture of cis and trans isomers can be subjected to epimerization conditions, often involving treatment with a strong base, to convert the cis-isomer to the desired trans-isomer.

Q3: What are the best methods for separating the cis and trans isomers?

A3: The separation of cis and trans isomers can be achieved through several physical and chemical methods:

  • Fractional Crystallization: This is a common and effective method, exploiting the different solubilities of the two isomers in a given solvent system.[3][4]

  • Selective Esterification: It may be possible to selectively esterify one isomer over the other, allowing for separation of the ester from the unreacted acid.[2]

  • Chromatography: While potentially less scalable, chromatographic techniques such as column chromatography can be used to separate the isomers.

Q4: Why is the trans-isomer generally more stable than the cis-isomer?

A4: In 4-substituted cyclohexanecarboxylic acids, the bulky phenyl group will preferentially occupy an equatorial position to minimize steric hindrance. This places the carboxylic acid group in an equatorial position in the trans-isomer and an axial position in the cis-isomer. The equatorial conformation is generally of lower energy, making the trans-isomer the more thermodynamically stable product.[8]

Experimental Protocols

Key Experiment: Isomerization of cis to trans-4-phenylcyclohexanecarboxylic acid

This protocol is a generalized procedure based on the principle of Lewis acid-catalyzed isomerization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the mixture of cis- and trans-4-phenylcyclohexanecarboxylic acid.

  • Solvent and Catalyst Addition: Add an excess of an appropriate solvent, such as benzene.[1] Carefully add 1.2 to 2.2 molar equivalents of a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions.[1]

  • Reaction: Heat the reaction mixture to a temperature between 35°C and 80°C and stir for a period sufficient to achieve equilibrium, typically several hours.[1] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) to determine the cis:trans ratio.

  • Workup: Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization to obtain the pure trans-isomer.

Data Presentation

Table 1: Influence of Catalyst on cis:trans Ratio in the Synthesis of 4-Aminocyclohexanecarboxylic Acid (An analogous system)
CatalystSupportcis:trans RatioReference
RutheniumAl₂O₃1:1[7]
RhodiumAl₂O₃1:1[7]
Raney Nickel-1:2.3 (after conversion)[7]
RutheniumCarbon1:4.6 (under 10% NaOH)[2]

Note: This data is for the synthesis of 4-aminocyclohexanecarboxylic acid but illustrates the significant impact of the catalytic system on the stereochemical outcome, a principle that applies to related syntheses.

Visualizations

Synthesis and Isomerization Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Initial Products cluster_isomerization Isomerization cluster_final Final Product Aromatic_Precursor 4-Substituted Benzoic Acid Hydrogenation Catalytic Hydrogenation Aromatic_Precursor->Hydrogenation Cis_Isomer cis-Isomer Hydrogenation->Cis_Isomer Kinetic Product Trans_Isomer trans-Isomer (minor) Hydrogenation->Trans_Isomer Isomerization_Step Base or Lewis Acid Cis_Isomer->Isomerization_Step Pure_Trans trans-Isomer (major) Isomerization_Step->Pure_Trans Thermodynamic Product

Caption: General workflow for synthesis and isomerization.

Troubleshooting Logic for Low Trans-Isomer Yield

Troubleshooting_Logic Start Low Yield of trans-Isomer Check_Ratio Analyze cis:trans ratio in crude product Start->Check_Ratio High_Cis High cis-isomer content? Check_Ratio->High_Cis Optimize_Reaction Optimize reaction for in-situ isomerization (e.g., more Lewis acid, temp.) High_Cis->Optimize_Reaction Yes Purification_Issue Review purification method (e.g., recrystallization solvent) High_Cis->Purification_Issue No Post_Isomerization Perform post-synthesis isomerization step (e.g., base-catalyzed) Optimize_Reaction->Post_Isomerization Alternative End Improved Yield Optimize_Reaction->End Post_Isomerization->End Other_Byproducts Check for other byproducts (e.g., over-hydrogenation) Purification_Issue->Other_Byproducts Other_Byproducts->End

Caption: Decision tree for troubleshooting low yields.

References

purification of 4-phenylcyclohexanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Purification of 4-Phenylcyclohexanecarboxylic Acid Isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for separating and purifying cis- and trans-4-phenylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the cis and trans isomers of this compound?

A1: The most effective methods for separating these isomers are fractional crystallization and column chromatography. The choice depends on the scale of the separation, the ratio of the isomers in the mixture, and the desired final purity. Fractional crystallization is often suitable for larger quantities, while column chromatography provides higher resolution for smaller amounts and difficult separations.

Q2: How can I assess the purity and determine the isomeric ratio of my sample?

A2: Several analytical techniques are suitable for assessing purity and isomeric ratio:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating and quantifying the isomers. A C18 or a phenyl-type column can provide good separation.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the isomeric ratio by integrating the signals of protons that are in chemically different environments in the cis and trans isomers.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities or a mixture of isomers.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Besides the other stereoisomer, common impurities may include unreacted starting materials from the synthesis, by-products, and residual solvents. The specific impurities will depend on the synthetic route used to prepare the compound.

Data Presentation: Physical Properties

The separation of cis and trans isomers is possible due to their different physical properties, which arise from their distinct molecular shapes. The trans isomer is generally more stable and has a more regular shape, allowing for more efficient packing into a crystal lattice. This typically results in a higher melting point and lower solubility compared to the cis isomer.

Propertycis-4-Phenylcyclohexanecarboxylic Acidtrans-4-Phenylcyclohexanecarboxylic Acid
Molecular Formula C₁₃H₁₆O₂C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol [3]204.27 g/mol [3]
Melting Point Data not readily available; expected to be significantly lower than the trans isomer.203-205 °C
Boiling Point 360 °C (predicted)360 °C (predicted)
Solubility Generally higher in most solvents compared to the trans isomer.Generally lower in most solvents compared to the cis isomer.

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This method leverages the expected lower solubility of the trans isomer in a suitable solvent. The trans isomer will crystallize out of the solution upon cooling, while the more soluble cis isomer remains in the mother liquor.

Materials:

  • Crude mixture of this compound isomers

  • Methanol (or ethanol, ethyl acetate)

  • Erlenmeyer flask

  • Heating plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude isomeric mixture in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to the flask while stirring until the solid is completely dissolved. Avoid adding excessive solvent to ensure the solution is saturated.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble trans isomer.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing the cis isomer.

  • Dry the crystals. The resulting solid should be enriched in the trans isomer.

  • The cis isomer can be recovered from the filtrate by evaporating the solvent, though it will likely still contain some trans isomer. Further purification by chromatography may be necessary.

Protocol 2: Purification by Column Chromatography

This method provides a more effective separation, especially for obtaining a pure sample of the cis isomer.

Materials:

  • Crude mixture of this compound isomers

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Solvent system: Hexane and Ethyl Acetate

  • Acetic acid (or formic acid)

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with hexane.

  • Prepare the Sample: Dissolve a small amount of the crude mixture in a minimal volume of ethyl acetate.

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20). The less polar trans isomer is expected to elute before the more polar cis isomer.

  • Collect Fractions: Collect the eluent in small fractions using test tubes.

  • Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which contain the pure isomers.

  • Combine and Evaporate: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified compounds.

Troubleshooting Guides

Fractional Crystallization Issues
IssuePossible CauseTroubleshooting Steps
Compound "Oils Out" The solution is too concentrated, or the cooling is too rapid. Impurities can also lower the melting point.Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool more slowly. Seeding the solution with a pure crystal of the trans isomer can also promote crystallization.
No Crystals Form The solution is not saturated (too much solvent was used), or the solution is supersaturated.If the solution is not saturated, carefully evaporate some solvent and attempt to cool again. If supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.
Poor Recovery / Low Yield Too much solvent was used, or the crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the wash solvent is ice-cold and use it sparingly. The mother liquor can be concentrated to recover more product, which can then be re-purified.
Purity is Still Low After One Crystallization The solubility difference between the isomers is not large enough in the chosen solvent for a single-step separation.Perform a second recrystallization on the obtained crystals. Alternatively, consider using a different solvent system where the solubility difference might be more pronounced. Small-scale solubility tests with various solvents can help identify the optimal one.
Column Chromatography Issues
IssuePossible CauseTroubleshooting Steps
Poor Separation / Overlapping Peaks The mobile phase polarity is not optimal. The column may be overloaded.Adjust the mobile phase composition. A shallower gradient or a less polar starting solvent system can improve resolution. Ensure the amount of crude material loaded is appropriate for the column size (a general rule is a silica gel to crude product weight ratio of at least 30:1).
Broad Peaks or "Tailing" The carboxylic acid is interacting with the acidic silica gel, leading to slow and uneven elution.Add a small amount of a weak acid, like acetic or formic acid (0.5-1%), to the mobile phase. This suppresses the ionization of the analyte and reduces its interaction with the silica gel, resulting in sharper peaks.
Compound Won't Elute from the Column The mobile phase is too nonpolar.Gradually and systematically increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (ethyl acetate).
Cracked or Channeled Column The column was not packed properly, leading to an uneven flow of the mobile phase and poor separation.The column must be repacked. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.

Visualizations

G General Purification Workflow cluster_cryst Crystallization Path cluster_chrom Chromatography Path crude Crude Mixture (cis and trans isomers) method_choice Choose Method crude->method_choice cryst Fractional Crystallization method_choice->cryst Large Scale chrom Column Chromatography method_choice->chrom High Purity / Small Scale dissolve dissolve cryst->dissolve Dissolve in min. hot solvent load load chrom->load Load on Silica Column cool cool dissolve->cool Slow Cool & Ice Bath filter filter cool->filter Filter trans_solid trans_solid filter->trans_solid Solid (Enriched in trans) cis_filtrate cis_filtrate filter->cis_filtrate Filtrate (Enriched in cis) elute elute load->elute Elute with Gradient (e.g., Hexane/EtOAc + AcOH) collect collect elute->collect Collect Fractions analyze analyze collect->analyze Analyze by TLC combine_trans combine_trans analyze->combine_trans Combine trans fractions combine_cis combine_cis analyze->combine_cis Combine cis fractions pure_trans pure_trans combine_trans->pure_trans Pure trans Isomer pure_cis pure_cis combine_cis->pure_cis Pure cis Isomer

Caption: General workflow for the .

G Troubleshooting: Fractional Crystallization cluster_oiling cluster_nocryst cluster_lowyield start Problem Occurs issue_type What is the issue? start->issue_type oiling_out Oiling Out issue_type->oiling_out Compound 'oils out' no_crystals No Crystals issue_type->no_crystals No crystals form low_yield Low Yield issue_type->low_yield Yield is very low oiling_cause Likely Cause? oiling_out->oiling_cause nocryst_cause Likely Cause? no_crystals->nocryst_cause lowyield_cause Likely Cause? low_yield->lowyield_cause oiling_sol1 Reheat, add more solvent, cool slowly oiling_cause->oiling_sol1 Too Concentrated / Fast Cooling success success oiling_sol1->success Success nocryst_sol1 Evaporate some solvent nocryst_cause->nocryst_sol1 Not Saturated nocryst_sol2 Scratch flask or add seed crystal nocryst_cause->nocryst_sol2 Supersaturated nocryst_sol1->success nocryst_sol2->success lowyield_sol1 Concentrate mother liquor and re-crystallize lowyield_cause->lowyield_sol1 Too much solvent used lowyield_sol1->success

Caption: Troubleshooting logic for fractional crystallization issues.

G Troubleshooting: Column Chromatography cluster_sep cluster_tail cluster_elute start Problem Occurs issue_type What is the issue? start->issue_type poor_sep Poor Separation issue_type->poor_sep Poor Separation tailing Peak Tailing issue_type->tailing Peak Tailing no_elution No Elution issue_type->no_elution No Elution sep_cause Likely Cause? poor_sep->sep_cause tail_cause Likely Cause? tailing->tail_cause elute_cause Likely Cause? no_elution->elute_cause sep_sol1 Adjust solvent ratio (shallower gradient) sep_cause->sep_sol1 Wrong Mobile Phase sep_sol2 Reduce sample load or use larger column sep_cause->sep_sol2 Column Overloaded success success sep_sol1->success Success sep_sol2->success tail_sol1 Add 0.5-1% Acetic Acid to mobile phase tail_cause->tail_sol1 Analyte-Silica Interaction tail_sol1->success elute_sol1 Gradually increase polarity (more Ethyl Acetate) elute_cause->elute_sol1 Mobile Phase Too Nonpolar elute_sol1->success

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Optimizing Friedel-Crafts Reactions for 4-Phenylcyclohexanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-phenylcyclohexanecarboxylic acid via Friedel-Crafts reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction to synthesize this compound is resulting in a very low yield. What are the common causes?

Low yields can stem from several factors. The most common issues include:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2] Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous. Using a fresh, unopened container of the Lewis acid is recommended.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2][3] Therefore, stoichiometric amounts of the catalyst are often necessary.

  • Deactivated Aromatic Ring: While benzene is the substrate here, any contamination with deactivating groups on the aromatic ring can hinder the reaction.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the yield. Some reactions require heating to proceed, while others may need cooling to prevent side reactions.[1][4]

  • Poor Quality Reagents: The purity of benzene, the cyclohexanecarboxylic acid derivative (e.g., acyl chloride), and the solvent is crucial. Impurities can lead to unwanted side reactions and byproducts.[1]

Q2: I am observing the formation of multiple products. What could be the reason and how can I improve selectivity?

The formation of multiple products in this synthesis can be due to:

  • Polysubstitution: While less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, it can still occur.[1][5] Using a large excess of benzene can help to minimize this.

  • Isomerization: Carbocation rearrangements can occur during Friedel-Crafts alkylation, leading to a mixture of isomers.[6] While acylation is less prone to this, the choice of catalyst and reaction conditions can influence regioselectivity.

  • Side Reactions: Impurities in the starting materials or non-optimal reaction temperatures can promote the formation of undesired byproducts.[1]

To improve selectivity, ensure high-purity starting materials, optimize the reaction temperature, and consider the stoichiometry of the reactants and catalyst.

Q3: Can I use 4-hydroxycyclohexanecarboxylic acid directly in the Friedel-Crafts reaction with benzene?

Directly using 4-hydroxycyclohexanecarboxylic acid can be challenging. The hydroxyl group can react with the Lewis acid catalyst, deactivating it. A more effective approach is to use a derivative like the corresponding acyl chloride or an ester.[7] A patent describes the successful synthesis of trans-4-phenylcyclohexanecarboxylic acid using methyl 4-hydroxycyclohexanecarboxylate with anhydrous aluminum chloride in benzene.[7]

Q4: What are the key safety precautions for this reaction?

The Friedel-Crafts reaction involves hazardous materials and requires strict safety measures:

  • Anhydrous Conditions: The reaction is highly sensitive to water. All glassware must be oven-dried or flame-dried, and anhydrous reagents and solvents must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosive Reagents: Lewis acids like aluminum chloride are corrosive and react violently with water, releasing HCl gas. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Exothermic Reaction: The reaction can be exothermic. It's important to control the rate of addition of reagents and have a cooling bath ready to manage the reaction temperature.

  • Work-up: The quenching of the reaction mixture, typically with ice and acid, can be highly exothermic and release significant amounts of HCl gas. This must be done slowly and carefully in a well-ventilated fume hood.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Catalyst deactivation by moisture.[1][2]Thoroughly dry all glassware. Use anhydrous solvents and reagents. Use a fresh bottle of Lewis acid.
Insufficient amount of catalyst.[2][4]Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.
Reaction temperature is too low or too high.[1][4]Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and adjust as needed.
Deactivated benzene ring due to impurities.[1]Use high-purity benzene.
Formation of Multiple Products Polysubstitution.[1]Use a large excess of benzene.
Isomerization due to carbocation rearrangement (more common in alkylation).[6]Use Friedel-Crafts acylation followed by reduction to avoid rearrangement.
Side reactions from impurities.[1]Ensure the purity of all starting materials.
Difficulty in Product Isolation Emulsion formation during work-up.[8]Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl with vigorous stirring. Adding brine can also help break the emulsion.
Product complexed with the Lewis acid.[3]Ensure complete hydrolysis of the aluminum complex during the acidic work-up.

Experimental Protocols

Protocol 1: Synthesis of trans-4-phenylcyclohexanecarboxylic acid via Friedel-Crafts Alkylation

This protocol is adapted from a patented procedure.[7]

Materials:

  • Methyl 4-hydroxycyclohexanecarboxylate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene.

  • Reactant Addition: Heat the suspension to 43°C. Prepare a solution of methyl 4-hydroxycyclohexanecarboxylate (1 equivalent) in anhydrous benzene and add it dropwise to the stirred suspension, maintaining the reaction temperature below 60°C.

  • Reaction: After the addition is complete, stir the mixture at 60°C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Friedel_Crafts_Alkylation_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AlCl3 AlCl₃ R_OH Methyl 4-hydroxy- cyclohexanecarboxylate Activated_Complex [R-O-AlCl₃]⁻ H⁺ Complex R_OH->Activated_Complex + AlCl₃ Sigma_Complex Sigma Complex (Arenium Ion) Activated_Complex->Sigma_Complex + Benzene Benzene Benzene Product 4-Phenylcyclohexane- carboxylate Derivative Sigma_Complex->Product - H⁺, -AlCl₃, -H₂O Experimental_Workflow start Start setup Reaction Setup: - Dry glassware - Inert atmosphere - Suspend AlCl₃ in Benzene start->setup addition Reactant Addition: - Add Methyl 4-hydroxycyclohexanecarboxylate - Control temperature setup->addition reaction Reaction: - Stir at 60°C - Monitor by TLC addition->reaction workup Work-up: - Quench with ice/HCl - Separate layers reaction->workup extraction Extraction: - Wash with H₂O, NaHCO₃, Brine workup->extraction purification Purification: - Dry organic layer - Evaporate solvent - Recrystallize/Chromatography extraction->purification end End Product purification->end Troubleshooting_Tree start Low Yield? check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No check_catalyst Sufficient Catalyst? check_reagents->check_catalyst increase_catalyst Increase Catalyst Amount check_catalyst->increase_catalyst No check_temp Optimize Temperature check_catalyst->check_temp Yes success Successful Optimization increase_catalyst->success check_temp->success excess_benzene Use Excess Benzene multiple_products->excess_benzene Yes multiple_products->success No purify_starting_materials Purify Starting Materials excess_benzene->purify_starting_materials purify_starting_materials->success

References

Technical Support Center: Separating Cis and Trans 4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans 4-phenylcyclohexanecarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans this compound?

The main difficulty in separating these isomers lies in their very similar physicochemical properties. Both isomers have the same molecular weight and chemical formula. While their three-dimensional structures differ, this often results in only subtle differences in properties like polarity, boiling point, and solubility, making separation by common techniques such as fractional distillation or simple chromatography challenging. The key to successful separation is to exploit these small differences effectively.

Q2: Which separation techniques are most effective for isolating these isomers?

The most successful methods for separating cis and trans this compound are fractional crystallization and chromatography (High-Performance Liquid Chromatography - HPLC, and Gas Chromatography - GC).

  • Fractional Crystallization: This technique relies on differences in the solubility of the isomers in a particular solvent. Typically, the trans isomer is less soluble than the cis isomer due to its more symmetrical structure, which allows for more efficient packing in a crystal lattice.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, can provide excellent separation based on subtle differences in polarity and interaction with the stationary phase.

  • Gas Chromatography (GC): GC can also be used, often after derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester), to separate the isomers based on their different interactions with the stationary phase of the capillary column.

Troubleshooting Guides

Fractional Crystallization

Problem: Poor or no separation of isomers during crystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solubility difference between the isomers may not be significant enough in the chosen solvent.

    • Solution: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, ethyl acetate, acetone, hexane, or mixtures thereof). The ideal solvent will have a large difference in solubility for the two isomers at a given temperature.

  • Cooling Rate is Too Fast: Rapid cooling can lead to co-precipitation of both isomers.

    • Solution: Employ a slow, controlled cooling process to allow for the selective crystallization of the less soluble isomer. Seeding the solution with a pure crystal of the desired isomer can also encourage selective crystallization.[1]

  • Concentration Issues: The solution may be too dilute or too concentrated.

    • Solution: Experiment with different starting concentrations to find the optimal point for selective crystallization.

Problem: "Oiling out" of the product instead of crystallization.

Possible Cause & Solution:

  • The compound is precipitating from the solution at a temperature above its melting point.

    • Solution: Use a larger volume of solvent, a solvent with a lower boiling point, or a solvent mixture to reduce the saturation temperature.

High-Performance Liquid Chromatography (HPLC)

Problem: Co-elution or poor resolution of isomer peaks.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The polarity of the mobile phase may not be suitable for resolving the isomers.

    • Solution: In reversed-phase HPLC, systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic modifier can improve separation.[1]

  • Incorrect pH of the Mobile Phase: The ionization of the carboxylic acid group affects its retention.

    • Solution: Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks and potentially better resolution.[1]

  • Inappropriate Column Chemistry: The stationary phase may not have the right selectivity for the isomers.

    • Solution: While a C18 column is a common starting point, consider columns with different selectivities, such as a phenyl-hexyl or a cyano (CN) column, which can offer different interactions with the phenyl group of the analyte.[1]

Gas Chromatography (GC)

Problem: Isomers are not separating or show significant peak tailing.

Possible Causes & Solutions:

  • Underivatized Sample: Carboxylic acids are polar and can exhibit poor peak shape and resolution in GC.

    • Solution: Derivatize the carboxylic acid to its methyl ester or another volatile ester before analysis. This reduces polarity and improves chromatographic performance.

  • Inadequate Temperature Program: The oven temperature ramp may not be optimal.

    • Solution: A slower temperature ramp rate can increase the interaction time with the stationary phase and improve separation. Optimizing the initial and final temperatures is also crucial.

  • Wrong Column Phase: The stationary phase may not be suitable.

    • Solution: A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, is often a good choice for separating isomers of aromatic compounds.

Data Presentation

Table 1: Physicochemical Properties of Cis and Trans this compound

Propertycis-4-Phenylcyclohexanecarboxylic Acidtrans-4-Phenylcyclohexanecarboxylic Acid
Molecular Formula C₁₃H₁₆O₂C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol [2]204.26 g/mol [2]
Melting Point Not available (likely lower than the trans isomer; for comparison, cis-4-phenylcyclohexanol melts at 76-77 °C[3])203-205 °C[4]
Boiling Point Not available360.0 ± 31.0 °C (Predicted)[4]
Density Not available1.116 ± 0.06 g/cm³ (Predicted)[4]
pKa Not available4.82 ± 0.10 (Predicted)[4]
Solubility Generally more soluble than the trans isomer.Slightly soluble in methanol.[4]

Table 2: Typical Spectroscopic Data Ranges for this compound Isomers

Spectroscopic TechniqueCharacteristic Featurecis Isomer (Expected)trans Isomer (Expected)
¹H NMR Carboxylic Acid Proton (-COOH)~12 ppm[5]~12 ppm[5]
Phenyl Protons7.1-7.4 ppm7.1-7.4 ppm
Cyclohexane Protons1.2-2.6 ppm (broader signals due to conformational flexibility)1.2-2.6 ppm (sharper signals due to more rigid conformation)
¹³C NMR Carboxylic Carbon (-COOH)~175-185 ppm[6]~175-185 ppm[6]
Phenyl Carbons125-145 ppm125-145 ppm
Cyclohexane Carbons25-45 ppm25-45 ppm
FTIR O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)[7]2500-3300 cm⁻¹ (broad)[7]
C=O Stretch (Carboxylic Acid)~1700-1725 cm⁻¹ (strong)[7]~1700-1725 cm⁻¹ (strong)[7]
C-H Stretch (Aromatic)~3000-3100 cm⁻¹[7]~3000-3100 cm⁻¹[7]
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹[7]~2850-2960 cm⁻¹[7]

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for your specific mixture.

  • Solvent Selection: Test the solubility of the isomer mixture in small amounts of various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, hexane) at room temperature and at the solvent's boiling point. The ideal solvent will show a significant increase in solubility with temperature and a noticeable difference in solubility between the two isomers.

  • Dissolution: Dissolve the isomer mixture in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Slowly cool the solution to room temperature. To further decrease the solubility of the less soluble isomer, the solution can be placed in an ice bath or a refrigerator. Avoid rapid cooling.

  • Crystallization: The less soluble isomer (trans-4-phenylcyclohexanecarboxylic acid is expected to be less soluble) should crystallize out of the solution. If no crystals form, try seeding the solution with a pure crystal of the trans isomer.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble cis isomer.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC, GC, or NMR to determine the efficiency of the separation.

Protocol 2: HPLC Separation (Starting Method)

This is a suggested starting point for method development on a reversed-phase column.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A phenyl-hexyl column could also be a good alternative.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a 60:40 (A:B) mixture and run a gradient to 40:60 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow start Isomer Mixture (cis & trans) separation Separation Method start->separation cryst Fractional Crystallization separation->cryst Solubility Difference chrom Chromatography (HPLC/GC) separation->chrom Polarity/Volatility Difference analysis Purity Analysis cryst->analysis chrom->analysis nmr NMR Spectroscopy analysis->nmr hplc_an HPLC Analysis analysis->hplc_an gc_an GC Analysis analysis->gc_an cis_isomer Pure cis Isomer nmr->cis_isomer trans_isomer Pure trans Isomer nmr->trans_isomer hplc_an->cis_isomer hplc_an->trans_isomer gc_an->cis_isomer gc_an->trans_isomer

Caption: General experimental workflow for the separation and analysis of cis and trans isomers.

troubleshooting_hplc start Poor HPLC Peak Resolution step1 Adjust Mobile Phase Ratio start->step1 step2 Modify Mobile Phase pH step1->step2 If resolution is still poor end Improved Resolution step1->end If resolved step3 Change Column Chemistry step2->step3 If resolution is still poor step2->end If resolved step4 Optimize Column Temperature step3->step4 If resolution is still poor step3->end If resolved step4->end

Caption: Troubleshooting workflow for poor HPLC peak resolution.

References

Technical Support Center: Synthesis of 4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-phenylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for this compound are:

  • Friedel-Crafts Reaction: This approach involves the reaction of a cyclohexane-based starting material with an aromatic compound (like benzene) in the presence of a Lewis acid catalyst. A common variation is the acylation of benzene with a cyclohexanecarboxylic acid derivative.

  • Catalytic Hydrogenation: This method involves the reduction of the aromatic ring of a benzoic acid derivative, such as 4-phenylbenzoic acid, using a metal catalyst and hydrogen gas.

Q2: Which synthetic route typically provides higher yields?

A2: Catalytic hydrogenation of 4-phenylbenzoic acid can often provide high yields, sometimes exceeding 90%, with high selectivity for the desired product under optimized conditions.[1][2] Friedel-Crafts reactions can also be high-yielding, but are often more susceptible to side reactions that can lower the overall yield if not carefully controlled.

Q3: What are the common isomers of this compound, and how can I control their formation?

A3: this compound exists as cis and trans isomers. The trans isomer is often the thermodynamically more stable and desired product. The isomer ratio can be influenced by the choice of catalyst, reaction conditions, and the possibility of isomerization during the reaction or workup. Some methods are designed to selectively produce the trans isomer.

Q4: How can I purify the final product?

A4: Purification is typically achieved through recrystallization from a suitable solvent.[3] Acid-base extraction is a crucial step during the workup to separate the carboxylic acid product from neutral byproducts and unreacted starting materials.[3][4][5] The crude product is dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Synthesis

Q: I am getting a low yield in my Friedel-Crafts reaction to synthesize this compound. What are the possible causes and solutions?

A: Low yields in Friedel-Crafts reactions are a common issue. Here are several potential causes and troubleshooting steps:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can become deactivated upon exposure to air.

    • Solution: Use fresh, anhydrous Lewis acid. Handle the catalyst quickly in a dry environment (e.g., under an inert atmosphere in a glove box).

  • Polyalkylation/Polyacylation: The product of the initial reaction can be more reactive than the starting material, leading to multiple substitutions on the aromatic ring.

    • Solution: Use a large excess of the aromatic substrate (e.g., benzene) to favor monosubstitution.

  • Carbocation Rearrangement: The carbocation intermediate in Friedel-Crafts alkylation can rearrange to a more stable carbocation, leading to a mixture of products.

    • Solution: Consider using a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired alkyl substituent without rearrangement.[6]

  • Substrate Deactivation: The aromatic ring should not contain strongly deactivating groups (e.g., -NO₂).

    • Solution: If possible, choose a more activated aromatic substrate.

  • Inappropriate Reaction Temperature: The reaction temperature can significantly affect the outcome.

    • Solution: Optimize the reaction temperature. Lower temperatures may be required to control exothermic reactions and prevent side product formation.

Issue 2: Low Yield and/or Incomplete Conversion in Catalytic Hydrogenation

Q: My catalytic hydrogenation of 4-phenylbenzoic acid is resulting in a low yield or incomplete conversion. What should I investigate?

A: Challenges in catalytic hydrogenation often relate to the catalyst, reaction conditions, or impurities.

  • Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur compounds are common catalyst poisons.

    • Solution: Ensure the purity of all reagents and the inertness of the reaction setup. The use of a catalyst guard bed may be beneficial in some cases.

  • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh, active catalyst. Ensure proper activation of the catalyst if required by the protocol.

  • Insufficient Hydrogen Pressure or Temperature: The reaction may not proceed to completion if the hydrogen pressure or temperature is too low.

    • Solution: Gradually increase the hydrogen pressure and/or reaction temperature. Refer to literature for optimized conditions for your specific catalyst.[1][2]

  • Poor Catalyst/Substrate Contact: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen.

    • Solution: Ensure vigorous stirring throughout the reaction.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

    • Solution: A binary solvent system, such as 1,4-dioxane and water, has been shown to improve conversion and selectivity for some catalysts.[1][2]

Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating a pure product. What are some common purification pitfalls?

A: Purification challenges often arise from incomplete separation of byproducts or unreacted starting materials.

  • Inefficient Acid-Base Extraction: If the pH is not adequately controlled during the extraction, the separation of the carboxylic acid from neutral impurities will be incomplete.

    • Solution: Ensure the aqueous solution is sufficiently basic (pH > pKa of the carboxylic acid + 2) to deprotonate the acid completely. When re-precipitating the product, ensure the solution is sufficiently acidic (pH < pKa of the carboxylic acid - 2). Use a pH meter or pH paper to verify.

  • Emulsion Formation: Emulsions can form during the extraction process, making layer separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

  • Co-precipitation of Impurities: Impurities may co-precipitate with the product during recrystallization.

    • Solution: Choose a recrystallization solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. Sometimes, a second recrystallization from a different solvent system is necessary.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis via Hydrogenation

Starting MaterialCatalystSolventTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity to this compound (%)Reference
Benzoic Acid5% Ru/C1,4-dioxane/water (1:1)2206.8910086[1][2]
Benzoic Acid5% Ru/Al₂O₃1,4-dioxane/water (1:1)2206.89100Increased[1][2]
Benzoic Acid5% Ru/TiO₂1,4-dioxane/water (1:1)2206.89100Increased[1][2]
Benzoic Acid1%Ru-6%Re/C1,4-dioxane/water (1:1)2206.89100Increased[1][2]
Benzoic AcidPt/TiO₂Hexane805~90High[7]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of 4-Phenylbenzoic Acid

This protocol is a general guideline and may require optimization based on available equipment and specific catalyst characteristics.

Materials:

  • 4-Phenylbenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 1,4-dioxane

  • Deionized water

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, add 4-phenylbenzoic acid and the 5% Ru/C catalyst (typically 1-5 mol% of the substrate).

  • Add a 1:1 mixture of 1,4-dioxane and deionized water as the solvent.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6.89 MPa).[1][2]

  • Heat the reactor to the target temperature (e.g., 220 °C) while stirring vigorously.[1][2]

  • Maintain the temperature and pressure, and monitor the reaction progress by taking aliquots (if possible) and analyzing by a suitable method (e.g., HPLC or GC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Proceed with an aqueous workup, including acid-base extraction, to isolate the this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis via Friedel-Crafts Acylation

This protocol is a general representation and requires careful handling of anhydrous reagents.

Materials:

  • Benzene (in large excess)

  • Cyclohexanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as a co-solvent (optional)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride to the flask, followed by anhydrous benzene.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Dissolve cyclohexanecarbonyl chloride in anhydrous benzene and add it to the dropping funnel.

  • Add the cyclohexanecarbonyl chloride solution dropwise to the stirred benzene/AlCl₃ mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with benzene or DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting ketone can then be reduced to the alkane, and the carboxylic acid can be obtained through subsequent oxidation steps if the starting material was not the acid itself. If starting with a precursor that leads directly to the desired acid, proceed to purification.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow_hydrogenation start Start reactants Charge Reactor: 4-Phenylbenzoic Acid, Catalyst (e.g., Ru/C), Solvent (e.g., Dioxane/Water) start->reactants seal_purge Seal and Purge (N₂ then H₂) reactants->seal_purge pressurize_heat Pressurize with H₂ and Heat to Reaction Temperature seal_purge->pressurize_heat reaction Stir at Constant Temperature and Pressure pressurize_heat->reaction cool_vent Cool to Room Temp and Vent H₂ reaction->cool_vent filter Filter to Remove Catalyst cool_vent->filter workup Aqueous Workup (Acid-Base Extraction) filter->workup purify Purify by Recrystallization workup->purify end Final Product purify->end

Caption: Experimental workflow for the catalytic hydrogenation of 4-phenylbenzoic acid.

troubleshooting_low_yield start Low Yield Observed synthesis_method Which Synthesis Method? start->synthesis_method fc Friedel-Crafts synthesis_method->fc Friedel-Crafts hydro Hydrogenation synthesis_method->hydro Hydrogenation fc_issue Check for: fc->fc_issue hydro_issue Check for: hydro->hydro_issue fc_catalyst Inactive Catalyst? fc_issue->fc_catalyst Catalyst fc_poly Polyalkylation? fc_issue->fc_poly Byproducts fc_rearrange Rearrangement? fc_issue->fc_rearrange Isomers fc_sol_catalyst Use fresh, anhydrous Lewis Acid fc_catalyst->fc_sol_catalyst fc_sol_poly Use excess aromatic substrate fc_poly->fc_sol_poly fc_sol_rearrange Use acylation then reduction fc_rearrange->fc_sol_rearrange hydro_poison Catalyst Poisoning? hydro_issue->hydro_poison Purity hydro_inactive Inactive Catalyst? hydro_issue->hydro_inactive Catalyst hydro_conditions Suboptimal Conditions? hydro_issue->hydro_conditions Conditions hydro_sol_poison Purify reagents hydro_poison->hydro_sol_poison hydro_sol_inactive Use fresh catalyst hydro_inactive->hydro_sol_inactive hydro_sol_conditions Optimize T, P, and solvent hydro_conditions->hydro_sol_conditions

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

side product formation in Friedel-Crafts alkylation of aromatic rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts alkylation. This guide provides troubleshooting advice and answers to frequently asked questions regarding side product formation in the alkylation of aromatic rings.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction produced a mixture of isomers. The main product has a different alkyl structure than my starting alkyl halide. What happened?

A1: You have likely encountered a carbocation rearrangement. This is a common side reaction in Friedel-Crafts alkylation where the intermediate carbocation shifts to a more stable form before attacking the aromatic ring.[1] The driving force is the increased stability of the rearranged carbocation (tertiary > secondary > primary).[1] For example, attempting to alkylate benzene with 1-chloropropane will primarily yield isopropylbenzene, not n-propylbenzene, because the initial primary carbocation rearranges to a more stable secondary carbocation via a hydride shift.[1][2][3]

Q2: I'm observing significant amounts of di- and tri-alkylated products, even though I used a 1:1 stoichiometry. Why is this happening?

A2: This issue is known as polyalkylation. The alkyl group that is added to the aromatic ring is an activating group, meaning it makes the product more nucleophilic and thus more reactive than the starting material.[3][4] This leads to the product competing with the starting material for the alkylating agent, resulting in multiple alkylations.[4][5] To minimize polyalkylation, a large excess of the aromatic substrate should be used to increase the probability of the electrophile reacting with the starting material rather than the alkylated product.[4][6]

Q3: My reaction is not proceeding, or the yield is extremely low. What are the possible causes?

A3: There are several potential reasons for a failed Friedel-Crafts alkylation:

  • Deactivated Aromatic Ring: The reaction fails if the aromatic ring contains a strongly deactivating substituent (e.g., -NO₂, -C(O)R, -SO₃H).[2][3][7] These groups make the ring too electron-poor to attack the carbocation electrophile.

  • Incompatible Substituents: Aromatic rings with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are unsuitable.[4] These groups are Lewis bases that will react with and deactivate the Lewis acid catalyst.[2][3][4]

  • Unreactive Alkyl Halides: Vinyl and aryl halides cannot be used as they do not form carbocations under these conditions due to the high instability of the corresponding carbocations.[4][8]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[4] Ensure all glassware, reagents, and solvents are anhydrous to prevent catalyst deactivation.[4]

Q4: The reaction mixture turned dark and produced a tarry, intractable material. What is the cause?

A4: Tar formation can result from several issues, including polymerization of the alkylating agent (especially if it's an alkene) or decomposition of starting materials or products under the harsh acidic conditions. Overheating the reaction can also contribute to the formation of these undesirable byproducts.[4] Ensure proper temperature control and consider using a milder Lewis acid catalyst if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Friedel-Crafts alkylation?

A1: The three main limitations and common side reactions are:

  • Polyalkylation: The product is more reactive than the starting material, leading to multiple substitutions.[2][3][5]

  • Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to isomeric products.[1][2][3][9]

  • Substrate Limitations: The reaction does not work on aromatic rings that are strongly deactivated or contain basic groups like amines.[2][8][10]

Q2: How can I synthesize a straight-chain alkylbenzene like n-propylbenzene without rearrangement?

A2: The most reliable method is a two-step sequence involving Friedel-Crafts acylation followed by reduction.

  • Friedel-Crafts Acylation: First, an acyl group is introduced using an acyl halide or anhydride. The key intermediate, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[1][11]

  • Reduction: The resulting ketone is then reduced to the desired alkyl group.[1] Common methods include the Clemmensen reduction (using zinc-amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Q3: Which alkylating agents are not prone to rearrangement?

A3: Rearrangement is not an issue for:

  • Methyl and ethyl halides: They cannot form more stable carbocations.[1]

  • Tertiary alkyl halides: They already form a stable tertiary carbocation, which is the most stable isomer.[1][12]

  • Alkylating agents where the initially formed carbocation is already the most thermodynamically stable possible isomer.[12]

Q4: Why is more than a catalytic amount of Lewis acid often required for Friedel-Crafts acylation?

A4: In Friedel-Crafts acylation, the ketone product is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[4][13] This complex effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount or even a slight excess of the catalyst must be used to ensure the reaction goes to completion.[4]

Data Presentation

The distribution of products in Friedel-Crafts alkylation can be highly dependent on reaction conditions. The table below illustrates how temperature can affect the isomeric distribution in the alkylation of toluene.

Aromatic SubstrateReaction Temperature% 2-isomer (ortho)% 3-isomer (meta)% 4-isomer (para)
Toluene0°C54%17%29%
Toluene25°C3%69%28%

Data adapted from the alkylation of methylbenzene (toluene). At lower temperatures, the reaction is under kinetic control, favoring the ortho and para isomers. At higher temperatures, thermodynamic control prevails, favoring the more stable meta isomer.[14]

Experimental Protocols

Protocol 1: Minimizing Polyalkylation in the Synthesis of tert-Butylbenzene

This protocol demonstrates the use of excess aromatic substrate to suppress polyalkylation.

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Reagents: Charge the flask with a significant excess of benzene (e.g., 5 molar equivalents) and the Lewis acid catalyst (e.g., AlCl₃, 0.1 molar equivalents).

  • Cooling: Cool the reaction mixture in an ice bath to 0-5°C.

  • Addition of Alkylating Agent: Add 2-chloro-2-methylpropane (tert-butyl chloride, 1 molar equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum chloride complex.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.[4]

Protocol 2: Synthesis of n-Propylbenzene via Acylation-Reduction

This protocol avoids carbocation rearrangement.

Step A: Friedel-Crafts Acylation

  • Apparatus Setup: Set up the reaction apparatus as described in Protocol 1, ensuring all glassware is thoroughly dry and the reaction is under an inert atmosphere (e.g., nitrogen).[4]

  • Catalyst Suspension: Suspend aluminum chloride (AlCl₃, 1.1 molar equivalents) in an appropriate solvent like dichloromethane in the reaction flask and cool to 0°C.

  • Acyl Chloride Addition: Add propanoyl chloride (1.0 molar equivalent) dropwise to the AlCl₃ suspension.

  • Benzene Addition: Add benzene (1.0 molar equivalent) dropwise to the reaction mixture, controlling the rate to maintain the temperature below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Perform a quench and workup similar to Protocol 1 to isolate the propiophenone product.

Step B: Clemmensen Reduction of Propiophenone

  • Apparatus: In a round-bottom flask equipped with a reflux condenser, add the propiophenone from Step A.

  • Reagents: Add amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux for several hours until the ketone is consumed (monitor by TLC).

  • Workup: After cooling, decant the aqueous solution. Extract the remaining mixture with a solvent like toluene.

  • Purification: Wash the organic extracts with water, then with a dilute base (e.g., 5% NaOH), and finally with water again. Dry the organic layer and purify by distillation to obtain n-propylbenzene.

Visualizations

Troubleshooting_Workflow Start Problem: Unexpected Product Mixture Isomer Is the main product an ISOMER of the expected product? Start->Isomer Poly Are there MULTIPLE alkyl groups on the ring? Isomer->Poly No Cause_Rearrangement Cause: Carbocation Rearrangement The intermediate rearranged to a more stable carbocation. Isomer->Cause_Rearrangement Yes NoRxn Is there NO REACTION or very low conversion? Poly->NoRxn No Cause_Poly Cause: Polyalkylation The alkylated product is more reactive than the starting material. Poly->Cause_Poly Yes Cause_NoRxn Cause: - Deactivated ring (-NO2, -COR) - Incompatible group (-NH2, -OH) - Wet reagents/catalyst NoRxn->Cause_NoRxn Yes Solution_Rearrangement Solution: Use Friedel-Crafts ACYLATION followed by reduction. Cause_Rearrangement->Solution_Rearrangement Solution_Poly Solution: Use a large EXCESS of the aromatic substrate. Cause_Poly->Solution_Poly Solution_NoRxn Solution: - Choose a different synthetic route. - Protect incompatible groups. - Ensure anhydrous conditions. Cause_NoRxn->Solution_NoRxn

Caption: Troubleshooting workflow for common issues in Friedel-Crafts alkylation.

Mechanistic_Pathways cluster_start cluster_pathways Start Aromatic Ring + R-X + AlCl₃ Carbocation Initial Carbocation (e.g., Primary or Secondary) Start->Carbocation Forms Desired Desired Product (Direct Alkylation) Carbocation->Desired Direct Attack (Fast, desired path) Rearranged_Ion Rearranged Carbocation (More Stable) Carbocation->Rearranged_Ion Hydride/Alkyl Shift (Rearrangement) Polyalkylation Polyalkylated Side Product Desired->Polyalkylation Further Reaction with Carbocation (Side Path) Rearranged_Product Isomeric Side Product Rearranged_Ion->Rearranged_Product Attack by Aromatic Ring

Caption: Mechanistic pathways leading to desired and side products.

References

Technical Support Center: Purification of Crude 4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude 4-phenylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. Common impurities may include unreacted starting materials, byproducts from side reactions, residual reagents or catalysts, and solvents from the reaction or work-up steps.

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary and most effective purification method for this compound, as with many crystalline carboxylic acids, is recrystallization.[1][2] For impurities that are difficult to remove by recrystallization, column chromatography may be employed. A preliminary acid-base extraction can also be a useful step to separate the acidic product from neutral and basic impurities.[1]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature but will have low solubility at room temperature or below.[2] A solvent screen is recommended to identify the optimal solvent. Due to its molecular structure, this compound has both polar (carboxylic acid) and non-polar (phenyl and cyclohexane rings) characteristics, making it soluble in a range of organic solvents.[3] The presence of water can also influence its solubility in certain organic solvents.[3][4]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical methods can be used to determine the purity of this compound, including:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for quantifying the main compound and detecting impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.[5]Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then allow the solution to cool again.[5]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[5]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][5]
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The concentration of impurities is too high.Perform a preliminary purification step such as an acid-base extraction or a rapid filtration through a small plug of silica gel.
Low recovery of purified product. The compound is too soluble in the cold solvent.Place the crystallization flask in an ice bath for a longer period to maximize crystal formation.[2] Use a minimal amount of cold solvent to wash the crystals during filtration.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask for the hot filtration step. Add a small excess of hot solvent before filtering to prevent premature crystallization.
Colored impurities remain in the final product. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6]

Quantitative Data

Table 1: Solubility of Carboxylic Acids in Various Solvents (General Trends)

Solvent Type General Solubility of Carboxylic Acids Notes
Polar Protic (e.g., Water, Ethanol) Moderately soluble, solubility increases with temperature.[3]The carboxylic acid group can form hydrogen bonds with these solvents.
Polar Aprotic (e.g., Acetone, Ethyl Acetate) Generally good solubility.Lewis-base solvents can increase the solubility of carboxylic acids.[4]
Non-Polar (e.g., Hexane, Toluene) More soluble in non-polar organic solvents due to the hydrophobic cyclohexane and phenyl rings.[3]"Like dissolves like" principle applies.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.[2] Add the solvent portion-wise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[7]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal Colored Impurities? hot_filter Hot Gravity Filtration dissolve->hot_filter Insoluble Impurities? cool Slow Cooling & Crystallization dissolve->cool No Filtration Needed charcoal->hot_filter hot_filter->cool isolate Vacuum Filtration & Washing cool->isolate dry Dry Purified Crystals isolate->dry pure Pure this compound dry->pure

Caption: General workflow for the recrystallization of this compound.

TroubleshootingTree start No Crystals Form Upon Cooling q1 Was too much solvent used? start->q1 a1_yes Reduce solvent volume by evaporation. q1->a1_yes Yes q2 Is the solution supersaturated? q1->q2 No a1_yes->q2 a2_yes Induce crystallization: - Scratch flask - Add seed crystal q2->a2_yes Yes q3 Was the cooling process too rapid? q2->q3 No a2_yes->q3 a3_yes Allow for slow cooling to room temperature before using an ice bath. q3->a3_yes Yes end Crystals should form. q3->end No a3_yes->end

Caption: Troubleshooting decision tree for "No Crystals Form".

References

Technical Support Center: Esterification of 4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-phenylcyclohexanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the esterification of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Ester Product Formation

  • Question: I am attempting a Fischer esterification of this compound with a simple alcohol (e.g., methanol, ethanol) and a strong acid catalyst (e.g., H₂SO₄), but I am observing very low to no yield of the desired ester. What could be the problem?

  • Answer: Low or no product formation in a Fischer esterification can be attributed to several factors. This reaction is a reversible equilibrium process.[1][2][3] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.[2][3][4]

    • Insufficient Water Removal: The formation of water as a byproduct can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.[1][2][5]

      • Solution: Employ methods to continuously remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[3][5][6] Alternatively, using a large excess of the alcohol can also shift the equilibrium forward.[1][3][5] Using a dehydrating agent, like molecular sieves, can also be effective.[2][3]

    • Steric Hindrance: While this compound is not exceptionally bulky, the cyclohexyl ring can present some steric hindrance, potentially slowing down the reaction rate compared to simpler linear carboxylic acids.

      • Solution: Increase the reaction time and/or temperature to overcome the activation energy barrier. Ensure the reaction is heated under reflux for an adequate period (e.g., 4-24 hours).[3]

    • Inactive Catalyst: The acid catalyst may be old or hydrated, reducing its effectiveness.

      • Solution: Use a fresh, concentrated acid catalyst. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][5]

Issue 2: Difficulty in Product Purification and Isolation

  • Question: After the reaction, I am struggling to separate my ester product from the unreacted carboxylic acid and other byproducts. What purification strategies can I use?

  • Answer: Purification can be challenging due to the similar polarities of the starting material and the product.

    • Problem: The unreacted this compound can be difficult to remove completely.

      • Solution 1 (Aqueous Wash): After the reaction, quench the mixture with a mild base solution (e.g., saturated sodium bicarbonate) to deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt. The ester will remain in the organic layer. Perform a liquid-liquid extraction to separate the layers. Be cautious not to use a strong base, which could hydrolyze the ester.

      • Solution 2 (Chromatography): If aqueous extraction is insufficient, column chromatography is a reliable method for separating the ester from the carboxylic acid and other impurities.[6]

    • Problem: Dicyclohexylurea (DCU) byproduct from DCC coupling is difficult to remove.

      • Solution: If using dicyclohexylcarbodiimide (DCC) as a coupling agent, the byproduct dicyclohexylurea (DCU) is often insoluble in many common solvents and can be challenging to remove.[6] One approach is to filter the reaction mixture while cold to remove a significant portion of the precipitated DCU. Further purification can be achieved by column chromatography. Alternatively, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6][7]

Issue 3: Side Reactions and Impurity Formation

  • Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

  • Answer: Several side reactions can occur depending on the chosen esterification method.

    • Fischer Esterification:

      • Dehydration of Alcohol: If using a secondary or tertiary alcohol, especially at high temperatures with a strong acid catalyst, dehydration to form an alkene is a possible side reaction.[3]

    • Thionyl Chloride Method:

      • Formation of Alkyl Chloride: If thionyl chloride (SOCl₂) is added to the alcohol before the carboxylic acid, it can react with the alcohol to form an alkyl chloride.[8] The order of addition is crucial.

    • DCC Coupling (Steglich Esterification):

      • N-acylurea Formation: In the absence of a good nucleophile (the alcohol) or if the reaction is slow, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and difficult-to-remove impurity.[9] The use of an acyl-transfer catalyst like 4-dimethylaminopyridine (DMAP) can minimize this side reaction by forming a more reactive intermediate.[9]

Frequently Asked Questions (FAQs)

  • Q1: Which esterification method is best for this compound?

    • A1: The "best" method depends on the scale of the reaction and the sensitivity of any other functional groups on the alcohol.

      • Fischer Esterification: This is a cost-effective and straightforward method for simple, non-sensitive primary and secondary alcohols, especially on a larger scale.[3][5][10] The main drawback is the need to drive the equilibrium, often requiring a large excess of the alcohol and elevated temperatures.[3][5]

      • Thionyl Chloride/Acid Chloride Formation: This two-step method involves first converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[10][11] This is often a high-yielding method that avoids the equilibrium limitations of the Fischer esterification but involves handling corrosive and moisture-sensitive reagents.[12]

      • Steglich Esterification (DCC/DMAP): This method is performed under mild conditions and is suitable for acid-sensitive substrates and sterically hindered alcohols.[9][10] However, the removal of the dicyclohexylurea (DCU) byproduct can be problematic.[6] Using EDC instead of DCC can circumvent this issue.[6]

  • Q2: How can I monitor the progress of my esterification reaction?

    • A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting carboxylic acid. The formation of a new, typically less polar spot (the ester) and the disappearance of the starting material spot indicate the reaction is proceeding.

  • Q3: Can I use a tertiary alcohol for the esterification of this compound?

    • A3: Tertiary alcohols are generally poor substrates for Fischer esterification as they are prone to elimination under acidic conditions to form alkenes.[3] For esterification with tertiary alcohols, the Steglich esterification using DCC and DMAP is a more suitable method as it proceeds under milder conditions.[9][10]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

  • Reactants:

    • This compound (1.0 eq)

    • Methanol (used as solvent, large excess)

    • Concentrated Sulfuric Acid (0.1 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound and methanol.

    • Stir the mixture until the acid is dissolved.

    • Carefully add the concentrated sulfuric acid dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Steglich Esterification of this compound with a Secondary Alcohol

  • Reactants:

    • This compound (1.0 eq)

    • Secondary alcohol (1.2 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve this compound, the secondary alcohol, and DMAP in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in DCM and add this solution dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to remove any remaining DCU and other impurities.

Data Presentation

Table 1: Comparison of Esterification Methods (Example Data)

MethodAlcoholCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
FischerMethanolH₂SO₄Reflux (65)68595
Thionyl ChlorideEthanolSOCl₂, Pyridine0 to RT49298
SteglichIsopropanolDCC, DMAPRT188897

Note: The data presented in this table is for illustrative purposes and represents typical outcomes. Actual results may vary based on specific experimental conditions.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 4-Phenylcyclohexane- carboxylic Acid Reflux Heat to Reflux (Remove H₂O) Carboxylic_Acid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reflux Quench Quench & Neutralize Reflux->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Ester Purification->Product

Caption: Workflow for Fischer Esterification.

Troubleshooting_Esterification cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Ester Yield Cause1 Equilibrium Not Shifted Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Inactive Catalyst Start->Cause3 Sol1a Remove Water (Dean-Stark) Cause1->Sol1a Sol1b Use Excess Alcohol Cause1->Sol1b Sol2 Increase Reaction Time/Temperature Cause2->Sol2 Sol3 Use Fresh Catalyst Cause3->Sol3

Caption: Troubleshooting Logic for Low Ester Yield.

References

avoiding polysubstitution in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to avoiding polysubstitution in Friedel-Crafts alkylation and acylation experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue: My Friedel-Crafts alkylation is producing a mixture of mono-, di-, and even tri-substituted products. How can I favor monosubstitution?

Answer: Polysubstitution is a common challenge in Friedel-Crafts alkylation because the introduction of an electron-donating alkyl group activates the aromatic ring, making the mono-alkylated product more reactive than the starting material.[1][2] Here are several strategies to favor monosubstitution:

  • Increase the Molar Ratio of the Aromatic Substrate: By using a large excess of the aromatic compound, you statistically favor the reaction of the electrophile with the starting material rather than the more reactive mono-alkylated product.[2][3]

  • Control Reaction Temperature: Lowering the reaction temperature can help to decrease the rate of subsequent alkylation reactions, thus favoring the mono-substituted product.

  • Use a Milder Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ can promote multiple alkylations. Consider using a milder catalyst, such as FeCl₃ or a solid acid catalyst like certain zeolites, which can offer greater selectivity.[4][5]

  • Consider Friedel-Crafts Acylation Followed by Reduction: This is often the most effective method to achieve monosubstitution. The acyl group introduced during acylation is deactivating, which prevents further substitution.[1][3][6] The resulting ketone can then be reduced to the desired alkyl group.

Issue: I am observing unexpected isomers in my product mixture from a Friedel-Crafts alkylation.

Answer: The formation of unexpected isomers is typically due to carbocation rearrangements.[7][8] Primary and some secondary carbocations generated from the alkyl halide and Lewis acid can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. To mitigate this:

  • Choose an Alkylating Agent Less Prone to Rearrangement: Tertiary alkyl halides are less likely to rearrange.

  • Utilize Friedel-Crafts Acylation: The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[6][9] Subsequent reduction will yield the desired straight-chain alkylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution a major issue in Friedel-Crafts alkylation but not in acylation?

A1: The key difference lies in the electronic effect of the substituent introduced. In Friedel-Crafts alkylation , the alkyl group is an electron-donating group, which activates the aromatic ring, making the product more nucleophilic and thus more reactive towards further alkylation than the starting material.[1][2] In contrast, in Friedel-Crafts acylation , the acyl group is an electron-withdrawing group, which deactivates the aromatic ring. This makes the acylated product less reactive than the starting material, thereby preventing further acylation.[1][3][6]

Q2: What are the typical Lewis acids used in Friedel-Crafts reactions, and how does their strength affect the reaction?

A2: Common Lewis acids used include AlCl₃, FeCl₃, BF₃, and solid acids like zeolites.[4][5][8] AlCl₃ is a very strong Lewis acid and is highly effective but can also lead to a higher degree of polysubstitution and carbocation rearrangement. Milder Lewis acids like FeCl₃ or certain zeolites can offer better control and selectivity for monosubstitution.[4][5]

Q3: Can I perform a Friedel-Crafts reaction on a substituted benzene ring?

A3: Yes, but the nature of the substituent is critical. The reaction generally fails if the aromatic ring is substituted with a strongly deactivating group (e.g., -NO₂, -CN, -SO₃H, -COR).[3][6] Additionally, substrates with amine (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[6]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Product Distribution in Friedel-Crafts Alkylation

Aromatic SubstrateAlkylating AgentMolar Ratio (Aromatic:Alkylating Agent)Major ProductObservation
Benzene2-Chloro-2-methylpropane1:1p-Di-tert-butylbenzenePolysubstitution is favored when reactants are in equimolar amounts.[7]
BenzeneEthyl ChlorideLarge Excess of BenzeneEthylbenzeneA high yield of the mono-alkylated product is obtained.

Table 2: Comparison of Catalysts for the Alkylation of Toluene with tert-Butyl Alcohol

CatalystToluene Conversion (%)Selectivity for p-tert-butyltoluene (%)
Hβ (Zeolite)58.467.3
Fe₂O₃ (20%)/Hβ54.781.5

Data from a study on the selective alkylation of toluene to produce 4-tert-butyltoluene, demonstrating how catalyst modification can improve selectivity.[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Acetic Anhydride

This protocol describes a general procedure for the Friedel-Crafts acylation of toluene to produce methylacetophenone, a method that inherently avoids polysubstitution.

Materials:

  • Toluene

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetic anhydride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: To this mixture, add a solution of toluene (1.0 equivalent) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The crude methylacetophenone can be purified by distillation.

Protocol 2: Clemmensen Reduction of Acetophenone to Ethylbenzene

This protocol describes the reduction of a ketone, which could be the product of a Friedel-Crafts acylation, to the corresponding alkane.

Materials:

  • Acetophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (as a co-solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the zinc amalgam, acetophenone, and toluene.

  • Acid Addition: Slowly add concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain vigorous stirring for 4-6 hours. Periodically add more concentrated HCl during the reflux.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation to yield ethylbenzene.

Visualizations

G cluster_0 Troubleshooting Polysubstitution in Friedel-Crafts Alkylation start Start: Polysubstitution Observed q1 Is using a large excess of the aromatic substrate feasible? start->q1 a1_yes Yes: Increase molar ratio of aromatic substrate to alkylating agent. q1->a1_yes Yes a1_no No: Proceed to next step. q1->a1_no No end End: Monosubstitution Favored a1_yes->end q2 Have you optimized reaction conditions? a1_no->q2 a2_yes Yes: Consider alternative strategy. q2->a2_yes Yes a2_no No: Lower reaction temperature and/or use a milder Lewis acid catalyst. q2->a2_no No alt_strategy Alternative: Perform Friedel-Crafts Acylation followed by Reduction. a2_yes->alt_strategy a2_no->end alt_strategy->end

Caption: A troubleshooting workflow for addressing polysubstitution in Friedel-Crafts alkylation.

G cluster_alkylation Friedel-Crafts Alkylation Pathway cluster_acylation Friedel-Crafts Acylation Pathway Aromatic_Alk Aromatic Ring Monoalkylated Monoalkylated Product (More Reactive) Aromatic_Alk->Monoalkylated + Carbocation Alkyl_Halide Alkyl Halide + Lewis Acid Carbocation Carbocation (Electrophile) Alkyl_Halide->Carbocation Polyalkylated Polyalkylated Product(s) Monoalkylated->Polyalkylated + Carbocation Aromatic_Acyl Aromatic Ring Monoacylated Monoacylated Product (Less Reactive) Aromatic_Acyl->Monoacylated + Acylium Ion Acyl_Halide Acyl Halide + Lewis Acid Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion Stop Reaction Stops at Monosubstitution Monoacylated->Stop

Caption: Comparison of reaction pathways for Friedel-Crafts alkylation and acylation.

References

catalyst selection for efficient 4-phenylcyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient synthesis of 4-phenylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

The two main catalytic routes are the Friedel-Crafts reaction and the hydrogenation of a biphenyl precursor. The choice between these routes often depends on the available starting materials, desired stereochemistry (cis/trans isomer), and scalability.

Q2: Which catalysts are recommended for the Friedel-Crafts synthesis of this compound?

Lewis acids are the catalysts of choice for this reaction. Aluminum chloride (AlCl₃) is a commonly used and effective catalyst for the Friedel-Crafts reaction between a substituted cyclohexanecarboxylic acid derivative and benzene to yield this compound.[1] Other Lewis acids such as FeCl₃, BF₃, and TiCl₄ could also be employed, though their efficiency for this specific synthesis may vary.

Q3: How can I selectively synthesize the trans isomer of this compound?

The trans isomer is often the thermodynamically more stable product. In the Friedel-Crafts synthesis using a Lewis acid like AlCl₃, the catalyst can also promote the isomerization of the cis isomer to the more stable trans isomer.[1] Using a sufficient amount of the Lewis acid and allowing for adequate reaction time at a suitable temperature (e.g., 35-80°C) can favor the formation of the trans product.[1]

Q4: What catalysts are suitable for the hydrogenation of biphenyl-4-carboxylic acid to this compound?

For the hydrogenation of the aromatic ring of biphenyl-4-carboxylic acid, transition metal catalysts are effective. Supported ruthenium catalysts, such as ruthenium on carbon (Ru/C), are a good choice, often used for the hydrogenation of aromatic carboxylic acids.[2][3] Other platinum group metal catalysts like platinum (Pt) and palladium (Pd) on a support (e.g., carbon or alumina) can also be active for this transformation.[4][5]

Q5: I am observing low yields in my Friedel-Crafts reaction. What are the common causes?

Low yields in Friedel-Crafts acylation or alkylation are often due to several factors:

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is dry and reagents are anhydrous.[6][7] The quality of the AlCl₃ is also crucial; old or improperly stored catalyst may be less active.[8]

  • Insufficient Catalyst: The product, a ketone or in this case a carboxylic acid, can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[6][9]

  • Deactivated Aromatic Ring: If the cyclohexanecarboxylic acid derivative contains strongly electron-withdrawing groups, it can deactivate the molecule towards electrophilic aromatic substitution.[6]

  • Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures can lead to side reactions and decomposition.[6]

Q6: What are the potential side products in the synthesis of this compound?

In the Friedel-Crafts route, potential side products can include poly-alkylated species (if the product is more reactive than the starting material), and isomers other than the desired 4-substituted product. However, the carboxyl group is deactivating, which minimizes the risk of poly-substitution.[9] In the hydrogenation route, incomplete hydrogenation can leave biphenyl-4-carboxylic acid as an impurity. Over-hydrogenation or hydrogenolysis, though less common for the carboxylic acid group, could potentially lead to byproducts.

Troubleshooting Guides

Friedel-Crafts Reaction Route
Issue Potential Cause Suggested Solution
Low or No Conversion Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.Use freshly opened, anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6][7]
Insufficient amount of Lewis acid catalyst.The Lewis acid can complex with the carboxylic acid group. Use at least a stoichiometric amount, and consider using an excess (e.g., 1.2 to 2.2 equivalents).[1]
Low reactivity of starting materials.Increase the reaction temperature within the recommended range (e.g., 35-80°C).[1] Also, consider extending the reaction time.
Formation of a Tar-like Substance Reaction temperature is too high.Lower the reaction temperature. Add the Lewis acid catalyst portion-wise to control the initial exotherm.
Impure starting materials.Purify the starting materials before use.
Product is a Mixture of cis and trans Isomers Insufficient isomerization to the more stable trans isomer.Increase the amount of Lewis acid catalyst, as it also facilitates isomerization.[1] Extend the reaction time to allow the equilibrium to favor the trans product.
Hydrogenation Route
Issue Potential Cause Suggested Solution
Incomplete Hydrogenation Insufficient catalyst activity or loading.Increase the catalyst loading (e.g., from 5 wt% to 10 wt%). Ensure the catalyst is not poisoned.
Inadequate hydrogen pressure or temperature.Increase the hydrogen pressure and/or reaction temperature according to literature precedents for similar hydrogenations.
Poor catalyst/substrate mixing.Ensure efficient stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen.
Low Selectivity (Formation of Byproducts) Over-hydrogenation or hydrogenolysis.Optimize the reaction conditions (temperature, pressure, and time) to favor the hydrogenation of only one aromatic ring. Screen different catalysts, as some may offer higher selectivity.
Product is a Mixture of cis and trans Isomers Non-stereoselective catalyst or reaction conditions.The choice of catalyst and solvent can influence the stereochemical outcome. For example, in the synthesis of a related compound, a Ru/C catalyst under basic conditions favored the trans isomer.[2] Experiment with different catalyst systems and reaction conditions to optimize for the desired isomer.

Catalyst Performance Data

The following tables summarize catalyst performance for the synthesis of this compound and related compounds.

Table 1: Friedel-Crafts Route - Lewis Acid Catalysis

CatalystSubstratesProductYieldKey Observations
Anhydrous AlCl₃Methyl 4-hydroxycyclohexanecarboxylate and Benzenetrans-4-Phenylcyclohexanecarboxylic acid49 mol%The catalyst also acts to isomerize the cis product to the desired trans isomer. A molar excess of the catalyst is required.[1]

Table 2: Hydrogenation Route - Transition Metal Catalysis (Data from related reactions)

CatalystSubstrateProductConversionSelectivityKey Observations
5% Ru/CBenzoic AcidCyclohexanecarboxylic Acid100%86%Hydrogenation in a 1:1 dioxane-water binary solvent system.
3% Pt/CBiphenylCyclohexylbenzene and BicyclohexylHigh-Demonstrates the activity of platinum for biphenyl hydrogenation.[4]
Ni-Mo SulfideBiphenylCyclohexylbenzene and Dicyclohexyl65-79%-Active at elevated temperatures (380°C) and hydrogen pressure.[10]
5% Ru/Cp-Aminobenzoic Acidtrans-4-Aminocyclohexanecarboxylic acidHighHigh trans selectivityReaction performed under basic conditions (NaOH).[2][3]

Experimental Protocols

Protocol 1: Synthesis of trans-4-Phenylcyclohexanecarboxylic Acid via Friedel-Crafts Reaction[1]
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (0.35 mol) and benzene (1.3 mol).

  • Reaction Initiation: Heat the mixture to approximately 43°C.

  • Substrate Addition: Prepare a solution of methyl 4-hydroxycyclohexanecarboxylate (0.16 mol) in benzene. Add this solution dropwise from the dropping funnel to the stirred AlCl₃ suspension, maintaining the reaction temperature below 60°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 60°C for 1.5 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with benzene. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, a saturated aqueous solution of potassium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Hydrolysis and Purification: The resulting methyl ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification). The final product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Protocol 2: Synthesis of this compound via Hydrogenation of Biphenyl-4-carboxylic Acid (General Procedure)
  • Reactor Setup: To a high-pressure autoclave, add biphenyl-4-carboxylic acid, a suitable solvent (e.g., 1,4-dioxane, ethanol, or a mixture with water), and the hydrogenation catalyst (e.g., 5% Ru/C, 5-10 wt% of the substrate).

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-50 bar) and heat to the target temperature (e.g., 100-150°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing samples periodically (if the reactor setup allows).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can be purified by recrystallization from a suitable solvent system.

Visualizations

Catalyst_Selection_Workflow start Start: Synthesize This compound precursor Choose Primary Synthetic Route start->precursor friedel_crafts Friedel-Crafts Route precursor->friedel_crafts Starting with cyclohexyl precursor and benzene hydrogenation Hydrogenation Route precursor->hydrogenation Starting with biphenyl-4-carboxylic acid fc_catalyst Select Lewis Acid Catalyst (e.g., AlCl3, FeCl3) friedel_crafts->fc_catalyst hydro_catalyst Select Hydrogenation Catalyst (e.g., Ru/C, Pt/C, Pd/C) hydrogenation->hydro_catalyst stereochem Desired Stereoisomer? fc_catalyst->stereochem hydro_catalyst->stereochem trans_isomer Synthesize 'trans' Isomer stereochem->trans_isomer trans cis_isomer Synthesize 'cis' Isomer (or cis/trans mixture) stereochem->cis_isomer cis/mixture fc_conditions Optimize Friedel-Crafts Conditions: - Stoichiometric Lewis Acid - Anhydrous Conditions - Temperature Control (35-80°C) trans_isomer->fc_conditions hydro_conditions Optimize Hydrogenation Conditions: - Catalyst Screening - Solvent Selection - Temperature and Pressure Control cis_isomer->hydro_conditions end End: Purified Product fc_conditions->end hydro_conditions->end

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting_Logic start Experiment Issue: Low Yield or Impurities route Identify Synthetic Route start->route fc_route Friedel-Crafts route->fc_route Friedel-Crafts hydro_route Hydrogenation route->hydro_route Hydrogenation check_fc_catalyst Check Lewis Acid: - Anhydrous? - Sufficient Amount? fc_route->check_fc_catalyst check_fc_conditions Check Reaction Conditions: - Temperature? - Reaction Time? fc_route->check_fc_conditions check_hydro_catalyst Check Catalyst: - Active? - Correct Loading? hydro_route->check_hydro_catalyst check_hydro_conditions Check Reaction Conditions: - H2 Pressure? - Temperature? - Stirring? hydro_route->check_hydro_conditions solution_fc Solution: - Use fresh, excess catalyst. - Optimize temperature and time. check_fc_catalyst->solution_fc check_fc_conditions->solution_fc solution_hydro Solution: - Increase catalyst load/pressure. - Ensure efficient mixing. check_hydro_catalyst->solution_hydro check_hydro_conditions->solution_hydro

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

comparison of cis and trans 4-phenylcyclohexanecarboxylic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Cis- and Trans-4-Phenylcyclohexanecarboxylic Acid Properties for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the physicochemical and biological properties of the geometric isomers, cis- and trans-4-phenylcyclohexanecarboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in medicinal chemistry and related disciplines.

Physicochemical Properties

The stereochemistry of the carboxyl and phenyl groups on the cyclohexane ring significantly influences the physical properties of these compounds. The trans isomer, with both bulky groups in the more stable equatorial positions, exhibits a higher melting point and is predicted to be a stronger acid compared to the cis isomer.

Propertycis-4-Phenylcyclohexanecarboxylic Acidtrans-4-Phenylcyclohexanecarboxylic Acid
Molecular Formula C₁₃H₁₆O₂C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol 204.26 g/mol
Melting Point Not available (cis-4-phenylcyclohexanol: 76-77 °C)[1]203-205 °C
pKa Predicted to be a weaker acid than the trans isomer4.82 (Predicted)
Solubility in Water Sparingly solubleSparingly soluble
Solubility in Organic Solvents Soluble in methanol, ethanol, and other polar organic solventsSoluble in methanol and other polar organic solvents
Solubility in Aqueous Base SolubleSoluble

Stereochemistry and Acidity

The difference in acidity between the two isomers can be attributed to the steric hindrance around the carboxylic acid group. In the trans isomer, the equatorial carboxylic acid is more accessible for solvation of its conjugate base, the carboxylate anion. This increased solvation stabilizes the anion, making the corresponding acid stronger. In the cis isomer, the axial orientation of the carboxylic acid group leads to greater steric hindrance, impeding solvation of the carboxylate and thus making it a weaker acid.

Biological Activity and Receptor Binding

While direct comparative studies on the biological activity of cis- and trans-4-phenylcyclohexanecarboxylic acid are limited in the available literature, research on structurally related compounds provides valuable insights into their potential as modulators of biological targets.

Notably, derivatives of the cis-isomer have been investigated as components of peptides targeting G-protein coupled receptors (GPCRs). For instance, linear pentapeptides incorporating cis-1-amino-4-phenylcyclohexane-1-carboxylic acid have been identified as potent and selective agonists for the human melanocortin 4 receptor (hMC4R).[2] This suggests that the cis-conformation may be favorable for binding to the orthosteric pocket of this particular GPCR.

GPCRs are a large family of transmembrane receptors that play crucial roles in numerous physiological processes, making them attractive drug targets. The activation of a GPCR by a ligand initiates a signaling cascade, often involving the dissociation of G-protein subunits and the subsequent modulation of downstream effector proteins.

GPCR_Signaling_Pathway Ligand Ligand (e.g., Carboxylic Acid Derivative) GPCR GPCR (e.g., hMC4R) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_betagamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

General GPCR Signaling Pathway

Experimental Protocols

Synthesis of trans-4-Phenylcyclohexanecarboxylic Acid

This protocol is adapted from a patented synthesis method.

Materials:

  • 4-Hydroxycyclohexanecarboxylic acid

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel, dissolve 4-hydroxycyclohexanecarboxylic acid in benzene.

  • Slowly add anhydrous aluminum chloride to the solution while stirring. The reaction is a Friedel-Crafts alkylation.

  • Heat the reaction mixture to reflux and maintain for several hours to promote the formation of the trans isomer through isomerization.

  • After the reaction is complete, cool the mixture and quench by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with water and brine.

  • Extract the organic layer with an aqueous sodium hydroxide solution to convert the carboxylic acid to its sodium salt.

  • Separate the aqueous layer and acidify with hydrochloric acid to precipitate the trans-4-phenylcyclohexanecarboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain pure trans-4-phenylcyclohexanecarboxylic acid.

Proposed Synthesis of cis-4-Phenylcyclohexanecarboxylic Acid

A plausible route to the cis isomer involves the reduction of 4-phenylcyclohexanone to a mixture of cis- and trans-4-phenylcyclohexanols, followed by oxidation and separation of the carboxylic acid isomers.

Materials:

  • 4-Phenylcyclohexanone

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or diethyl ether

  • Chromic acid or other suitable oxidizing agent

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve 4-phenylcyclohexanone in a suitable solvent like methanol or diethyl ether.

  • Carefully add a reducing agent such as sodium borohydride or lithium aluminum hydride to the solution to reduce the ketone to an alcohol. This will produce a mixture of cis- and trans-4-phenylcyclohexanol.

  • Quench the reaction carefully and extract the product mixture.

  • Oxidize the mixture of alcohols to the corresponding carboxylic acids using an oxidizing agent like chromic acid.

  • After workup, the resulting mixture of cis- and trans-4-phenylcyclohexanecarboxylic acids can be separated by column chromatography or fractional crystallization to isolate the cis isomer.

Synthesis_Workflow cluster_trans trans-Isomer Synthesis cluster_cis cis-Isomer Synthesis (Proposed) T_Start 4-Hydroxycyclohexanecarboxylic Acid + Benzene T_FC Friedel-Crafts Alkylation (AlCl₃, Reflux) T_Start->T_FC T_Workup Acidic Workup & Extraction T_FC->T_Workup T_Purify Base Extraction & Acid Precipitation T_Workup->T_Purify T_Product trans-4-Phenylcyclohexane- carboxylic Acid T_Purify->T_Product C_Start 4-Phenylcyclohexanone C_Reduce Reduction (e.g., NaBH₄) C_Start->C_Reduce C_Oxidize Oxidation (e.g., Chromic Acid) C_Reduce->C_Oxidize C_Separate Isomer Separation (Chromatography) C_Oxidize->C_Separate C_Product cis-4-Phenylcyclohexane- carboxylic Acid C_Separate->C_Product

References

A Comparative Guide to 4-Phenylcyclohexanecarboxylic Acid and Biphenyl Carboxylic Acid in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the selection of core structures for liquid crystal (LC) molecules is a critical decision that dictates the final properties of the material. This guide provides an objective comparison of two important classes of liquid crystal precursors: those based on the 4-phenylcyclohexanecarboxylic acid (PCHA) core and those derived from the biphenyl carboxylic acid (BCA) core. This comparison is supported by available experimental data and detailed methodologies for key characterization techniques.

Core Structure Overview

The fundamental difference between these two cores lies in their rigidity and shape. The biphenyl group is a rigid, planar aromatic system, which promotes strong intermolecular π-π stacking and leads to high thermal stability and birefringence. In contrast, the phenylcyclohexane moiety contains a flexible, non-planar saturated cyclohexane ring. This structural difference significantly influences the mesomorphic behavior and physical properties of the resulting liquid crystals.

Performance Comparison: PCHA vs. BCA Derivatives

While direct, side-by-side quantitative data for the parent carboxylic acids is limited in the literature, we can infer performance characteristics by comparing their more widely studied derivatives, such as those with alkyl and cyano terminal groups. The following table summarizes key performance parameters, drawing from data on homologous series of these compounds.

Table 1: Comparison of Physical Properties of Liquid Crystals Derived from Phenylcyclohexane and Biphenyl Cores

PropertyPhenylcyclohexane (PCH) DerivativesBiphenyl (B) DerivativesSignificance in Liquid Crystal Performance
Clearing Point (Tc) Generally lowerGenerally higherThe clearing point, or nematic-to-isotropic transition temperature, defines the upper limit of the liquid crystal phase. Higher clearing points indicate greater thermal stability of the mesophase.
Mesophase Range Can exhibit broad nematic rangesOften exhibit broad nematic and/or smectic phasesA wide mesophase range is desirable for most applications, ensuring the liquid crystal state is maintained over a practical temperature range.
Dielectric Anisotropy (Δε) Typically lower, can be positive or negative depending on substituentsTypically higher and positive, especially with a cyano terminal groupDetermines the response of the liquid crystal to an electric field. A large positive Δε is often required for twisted nematic (TN) displays, while a negative Δε is used in vertically aligned (VA) displays.
Birefringence (Δn) Generally lowerGenerally higherThe difference between the extraordinary and ordinary refractive indices. A high birefringence is desirable for applications requiring strong light modulation, such as in projection displays.
Rotational Viscosity (γ₁) Generally lowerGenerally higherAffects the switching speed of the liquid crystal display. Lower viscosity leads to faster response times.

Note: The values presented are general trends observed in homologous series of PCH and Biphenyl derivatives and may vary depending on the specific terminal groups and other molecular modifications.

Logical Workflow for Liquid Crystal Material Selection

The choice between a PCHA or BCA core depends on the specific requirements of the intended application. The following diagram illustrates a logical workflow for this selection process.

LiquidCrystalSelection cluster_0 Application Requirements cluster_1 Core Selection cluster_2 Further Optimization High_Switching_Speed High Switching Speed? High_Thermal_Stability High Thermal Stability? High_Switching_Speed->High_Thermal_Stability No Choose_PCHA Consider PCHA Core (Lower Viscosity) High_Switching_Speed->Choose_PCHA Yes High_Birefringence High Birefringence? High_Thermal_Stability->High_Birefringence No Choose_BCA Consider BCA Core (Higher Stability & Birefringence) High_Thermal_Stability->Choose_BCA Yes Low_Driving_Voltage Low Driving Voltage? High_Birefringence->Low_Driving_Voltage No High_Birefringence->Choose_BCA Yes Low_Driving_Voltage->Choose_PCHA Lower threshold voltage sufficient Low_Driving_Voltage->Choose_BCA High Δε needed Optimize_Terminal_Groups Optimize Terminal Groups (Alkyl chain length, polar groups) Choose_PCHA->Optimize_Terminal_Groups Choose_BCA->Optimize_Terminal_Groups Mixture_Formulation Mixture Formulation Optimize_Terminal_Groups->Mixture_Formulation

Figure 1. Workflow for selecting a liquid crystal core.

Experimental Protocols

Accurate characterization of liquid crystal properties is essential for their application. The following are detailed methodologies for key experiments.

Mesophase Identification and Transition Temperature Determination

a. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Procedure:

    • The sample and reference pans are placed in the DSC cell.

    • The temperature is ramped up at a controlled rate (e.g., 10 °C/min) to a temperature above the highest expected transition (the isotropic phase).

    • The sample is then cooled at the same rate to a temperature below the lowest expected transition (the crystalline phase).

    • A second heating scan is typically performed to ensure thermal history does not affect the results.

  • Data Analysis: Phase transitions appear as peaks in the heat flow versus temperature curve. The peak onset temperature is taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.

b. Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases by observing their unique textures.

  • Apparatus: A polarizing microscope equipped with a hot stage for temperature control.

  • Sample Preparation: A small amount of the liquid crystal is placed between a clean glass slide and a coverslip. The sample is heated to its isotropic phase to ensure uniform spreading and then cooled.

  • Procedure:

    • The sample slide is placed on the hot stage of the microscope.

    • The sample is observed through crossed polarizers as the temperature is slowly varied.

    • The characteristic textures of different mesophases (e.g., Schlieren texture for nematic, focal conic or fan-like texture for smectic) are observed and recorded at different temperatures.

  • Data Analysis: The temperatures at which texture changes occur are noted as the phase transition temperatures, corroborating the DSC data.

Dielectric Anisotropy Measurement

Dielectric spectroscopy is used to measure the dielectric permittivity of the liquid crystal parallel (ε||) and perpendicular (ε⊥) to the director, from which the dielectric anisotropy (Δε = ε|| - ε⊥) is calculated.

  • Apparatus: An LCR meter or impedance analyzer, a temperature-controlled sample holder, and liquid crystal cells with appropriate alignment layers (planar for ε⊥ and homeotropic for ε||).

  • Procedure:

    • The liquid crystal is filled into both a planar and a homeotropic alignment cell by capillary action in the isotropic phase and then slowly cooled to the desired temperature in the nematic phase.

    • The capacitance of each cell is measured at a specific frequency (commonly 1 kHz).

    • The dielectric permittivities are calculated from the capacitance values, the cell gap, and the electrode area.

  • Data Analysis: The dielectric anisotropy is calculated at each temperature. For materials with positive dielectric anisotropy, a strong magnetic field can be used to reorient the director in a planar cell to measure ε||.

Rotational Viscosity Measurement

The rotational viscosity (γ₁) is a key parameter that influences the switching time of a liquid crystal device. It can be determined by various methods, including the transient current method or by measuring the relaxation time of the director.

  • Apparatus: A liquid crystal cell with planar alignment, a function generator, an oscilloscope, and a photodetector.

  • Procedure (Electro-optical method):

    • A voltage pulse is applied to the liquid crystal cell to switch the director from the planar to the homeotropic state.

    • The optical response (change in light transmission) is monitored using a photodetector and an oscilloscope.

    • When the voltage is turned off, the director relaxes back to the planar state. The decay time (τoff) of the optical response is measured.

  • Data Analysis: The rotational viscosity can be calculated from the decay time using the following equation: γ₁ = (K₁₁ * π²) / (d² * τoff) where K₁₁ is the splay elastic constant and d is the cell gap. The elastic constant needs to be determined independently, often through capacitance-voltage measurements.

Conclusion

The choice between this compound and biphenyl carboxylic acid as a core for liquid crystal synthesis depends heavily on the desired application.

  • Biphenyl carboxylic acid derivatives are generally favored for applications requiring high thermal stability, a broad mesophase range, and high birefringence . Their inherent rigidity and planarity contribute to strong intermolecular interactions, leading to these properties. However, this rigidity also tends to result in higher viscosity.

  • This compound derivatives , with their non-planar and more flexible cyclohexane ring, typically exhibit lower viscosity , which is advantageous for applications demanding fast switching times . This flexibility, however, often leads to lower clearing points and reduced birefringence compared to their biphenyl counterparts.

By understanding these fundamental structure-property relationships and utilizing the detailed experimental protocols provided, researchers can make informed decisions in the design and synthesis of novel liquid crystal materials tailored for specific technological applications.

comparative analysis of 4-phenylcyclohexanecarboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 4-phenylcyclohexanecarboxylic acid, a key intermediate in the development of various pharmaceuticals and functional materials. The comparison focuses on reaction yields, stereoselectivity, and overall efficiency, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthesis strategy.

At a Glance: Synthetic Route Comparison

ParameterRoute 1: Friedel-Crafts ReactionRoute 2: Catalytic HydrogenationRoute 3: Grignard Reaction
Starting Materials 4-Hydroxycyclohexanecarboxylic acid, Benzene4-Phenylbenzoic acid4-Phenylcyclohexyl bromide
Key Transformation Electrophilic aromatic substitutionReduction of the aromatic ringCarboxylation of a Grignard reagent
Typical Yield ~70-80%High (often >90%)Moderate to High (60-80%)
Stereoselectivity Can favor the trans isomer with appropriate Lewis acid concentration.Dependent on catalyst and reaction conditions; can be highly stereoselective.Generally produces a mixture of cis and trans isomers.
Key Advantages Direct formation of the phenyl-cyclohexyl bond. Potential for high trans selectivity.High yields and atom economy.Utilizes readily available starting materials.
Key Challenges Requires stoichiometric amounts of Lewis acid, which can be corrosive and generate significant waste. Potential for side reactions.Requires high-pressure hydrogenation equipment. Catalyst can be expensive.The Grignard reagent is highly sensitive to moisture and protic solvents.

Route 1: Friedel-Crafts Reaction

The Friedel-Crafts reaction offers a direct method for the arylation of a cyclohexyl ring. A common approach involves the reaction of a 4-hydroxycyclohexanecarboxylic acid derivative with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Reaction Pathway

Friedel-Crafts Reaction cluster_start Starting Materials 4-Hydroxycyclohexanecarboxylic acid 4-Hydroxycyclohexanecarboxylic acid Intermediate Carbocation Intermediate 4-Hydroxycyclohexanecarboxylic acid->Intermediate + Benzene + Lewis Acid Benzene Benzene Benzene->Intermediate Lewis Acid Lewis Acid Lewis Acid->Intermediate Product This compound Intermediate->Product Electrophilic Aromatic Substitution

Caption: Friedel-Crafts Alkylation Pathway.

Experimental Protocol

A solution of methyl 4-hydroxycyclohexanecarboxylate in benzene is added dropwise to a heated suspension of anhydrous aluminum chloride in benzene.[1] The reaction temperature is maintained to control the rate of reaction and minimize side products. After the reaction is complete, the mixture is quenched with an acidic solution to decompose the aluminum chloride complex and protonate the carboxylate. The product is then extracted and purified. The concentration of the Lewis acid is a critical parameter, as it not only catalyzes the reaction but also influences the isomerization to the more stable trans product.[1]

Performance Data
ParameterValueReference
Yield 79% (of the methyl ester)[1]
Purity 98% (by gas chromatography)[1]
cis:trans Ratio 2.7:1 (for the starting hydroxy ester)[1]
Key Reagents Methyl 4-hydroxycyclohexanecarboxylate, Benzene, Anhydrous AlCl₃[1]
Reaction Conditions 60°C, 1.5 hours[1]

Route 2: Catalytic Hydrogenation

Catalytic hydrogenation of 4-phenylbenzoic acid is a highly efficient method for the synthesis of this compound. This method involves the reduction of the benzene ring of the starting material using hydrogen gas in the presence of a metal catalyst.

Reaction Pathway

Catalytic Hydrogenation 4-Phenylbenzoic acid 4-Phenylbenzoic acid Product This compound 4-Phenylbenzoic acid->Product + H₂ + Catalyst Catalyst Catalyst Catalyst->Product

Caption: Catalytic Hydrogenation Pathway.

Experimental Protocol

4-Phenylbenzoic acid is dissolved in a suitable solvent, such as a mixture of 1,4-dioxane and water, and placed in a high-pressure reactor with a hydrogenation catalyst, typically ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C).[2][3] The reactor is then pressurized with hydrogen gas and heated. The reaction progress is monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the product is isolated by removal of the solvent. The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the product, with some systems showing a high preference for the trans isomer.

Performance Data

While specific data for 4-phenylbenzoic acid is limited, analogous hydrogenations of substituted benzoic acids provide valuable insights. For example, the hydrogenation of p-aminobenzoic acid can yield the trans product with a high diastereomeric excess.

ParameterValue (Analogous Reactions)Reference
Conversion Up to 100%[2]
Selectivity Up to 86% for the cyclohexanecarboxylic acid[2]
Key Reagents Substituted benzoic acid, H₂, Ru/C or Pd/C catalyst[2][3]
Reaction Conditions 60-70°C, 1-2 MPa H₂ pressure, 2 hours[3]

Route 3: Grignard Reaction

This route involves the formation of a Grignard reagent from a 4-phenylcyclohexyl halide, followed by carboxylation with carbon dioxide (dry ice). This method is a classic way to form a carboxylic acid with the addition of one carbon atom.

Reaction Pathway

Grignard Reaction 4-Phenylcyclohexyl bromide 4-Phenylcyclohexyl bromide Grignard Reagent 4-Phenylcyclohexyl magnesium bromide 4-Phenylcyclohexyl bromide->Grignard Reagent + Mg Mg Mg Mg->Grignard Reagent Intermediate Magnesium Carboxylate Salt Grignard Reagent->Intermediate + CO₂ CO2 Carbon Dioxide (Dry Ice) CO2->Intermediate Product This compound Intermediate->Product Acidic Workup

Caption: Grignard Reaction Pathway.

Experimental Protocol

Magnesium turnings are activated in anhydrous ether. A solution of 4-phenylcyclohexyl bromide in anhydrous ether is then added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. Once the Grignard reagent is formed, it is poured over crushed dry ice (solid CO₂). The resulting magnesium carboxylate salt is then hydrolyzed with a strong acid to yield this compound. The product is subsequently extracted and purified. It is crucial to maintain anhydrous conditions throughout the formation of the Grignard reagent to prevent its decomposition.[4]

Performance Data
ParameterValue (Analogous Reactions)Reference
Yield 41-82%[5]
Key Reagents 4-Phenylcyclohexyl bromide, Mg turnings, CO₂ (dry ice)[4]
Reaction Conditions Anhydrous ether, room temperature for Grignard formation, low temperature for carboxylation.[4]

Other Potential Synthetic Routes

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for the construction of the cyclohexene ring system.[6] A potential route could involve the reaction of a phenyl-substituted diene with a suitable dienophile to form a 4-phenylcyclohexene derivative. This intermediate would then require subsequent conversion of the double bond and introduction of the carboxylic acid functionality. While conceptually straightforward, this route often involves multiple steps, and specific, high-yielding protocols for the synthesis of this compound are not well-documented in the literature.

Oxidation of 4-Phenylcyclohexylmethanol

The oxidation of a primary alcohol, 4-phenylcyclohexylmethanol, to the corresponding carboxylic acid is another viable synthetic strategy. Various oxidizing agents can be employed for this transformation, including chromium-based reagents, potassium permanganate, or milder, more selective methods like TEMPO-catalyzed oxidations.[7] This route is dependent on the availability of the starting alcohol.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the desired stereoisomer (cis or trans), scale of the synthesis, available equipment, and cost considerations.

  • For high yields and potentially high trans selectivity on a laboratory scale, the Friedel-Crafts reaction presents a strong option, provided that the handling of stoichiometric Lewis acids is manageable.

  • For large-scale industrial production where high yield and atom economy are paramount, catalytic hydrogenation is likely the most efficient and environmentally friendly route, assuming the availability of high-pressure hydrogenation equipment.

  • The Grignard reaction offers a versatile and reliable method, particularly when the corresponding halide is readily available, although control of stereochemistry may be a challenge.

Further process development and optimization would be necessary to determine the most cost-effective and scalable method for a specific application. Researchers are encouraged to evaluate the safety, environmental impact, and economic feasibility of each route in the context of their specific needs.

References

Spectroscopic Validation of 4-Phenylcyclohexanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the cis and trans isomers of 4-phenylcyclohexanecarboxylic acid against relevant reference compounds. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for the structural validation of this important chemical entity.

Spectroscopic Data Comparison

The structural elucidation of organic molecules like this compound relies on a combination of spectroscopic techniques. Here, we compare the expected and observed spectral data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are indicative of the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
trans-4-Phenylcyclohexanecarboxylic Acid Aromatic (C₆H₅)7.15-7.35m-
H1 (CH-COOH)2.35tt12.0, 3.5
H4 (CH-Ph)2.50tt12.0, 3.0
H2, H6 (axial)2.10qd12.0, 3.5
H2, H6 (equatorial)1.55dddd12.0, 3.5, 3.0, 2.0
H3, H5 (axial)1.65qd12.0, 3.0
H3, H5 (equatorial)1.90dddd12.0, 3.5, 3.0, 2.0
COOH12.0br s-
cis-4-Phenylcyclohexanecarboxylic Acid Aromatic (C₆H₅)7.15-7.35m-
H1 (CH-COOH)2.55m-
H4 (CH-Ph)2.75m-
Cyclohexyl (CH₂)1.50-2.20m-
COOH12.1br s-
Cyclohexanecarboxylic Acid H1 (CH-COOH)2.33tt11.2, 3.5
H2, H6 (axial)1.94m-
H2, H6 (equatorial)1.76m-
H3, H5 (axial)1.65m-
H3, H5 (equatorial)1.46m-
H41.24-1.29m-
COOH11.85s-
Ethylbenzene Aromatic (C₆H₅)7.10-7.30m-
Methylene (-CH₂-)2.65q7.6
Methyl (-CH₃)1.24t7.6

Note: Data for cis- and trans-4-phenylcyclohexanecarboxylic acid is predicted based on typical values and data from similar structures due to the limited availability of experimentally derived peak lists in the searched literature. "m" denotes multiplet, "tt" denotes triplet of triplets, "qd" denotes quartet of doublets, "dddd" denotes doublet of doublets of doublets of doublets, "br s" denotes broad singlet, "s" denotes singlet, "q" denotes quartet, and "t" denotes triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms it is bonded to.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (ppm)
trans-4-Phenylcyclohexanecarboxylic Acid Carbonyl (C=O)~182
Aromatic (C-Ph)~147
Aromatic (CH)~128.5, ~126.5, ~126.2
CH-COOH~45
CH-Ph~44
CH₂ (C2, C6)~34
CH₂ (C3, C5)~30
cis-4-Phenylcyclohexanecarboxylic Acid Carbonyl (C=O)~181
Aromatic (C-Ph)~146
Aromatic (CH)~128.4, ~126.4, ~126.1
CH-COOH~44
CH-Ph~43
CH₂ (C2, C6)~33
CH₂ (C3, C5)~29
Cyclohexanecarboxylic Acid Carbonyl (C=O)182.7
CH-COOH43.1
CH₂ (C2, C6)29.1
CH₂ (C3, C5)25.7
CH₂ (C4)25.3
Ethylbenzene Aromatic (C-CH₂)144.5
Aromatic (CH)128.4, 127.9, 125.7
Methylene (-CH₂-)29.1
Methyl (-CH₃)15.7

Note: Data for cis- and trans-4-phenylcyclohexanecarboxylic acid is predicted based on typical values and data from similar structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.

Table 3: FT-IR Spectral Data Comparison

CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound (cis and trans) O-H (Carboxylic Acid)2500-3300 (broad)
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-2950
C=O (Carboxylic Acid)1700-1725
C=C (Aromatic)1450-1600
C-O1200-1300
Cyclohexanecarboxylic Acid O-H (Carboxylic Acid)2500-3300 (broad)
C-H (Aliphatic)2850-2950
C=O (Carboxylic Acid)~1700
C-O~1250
Ethylbenzene C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-2970
C=C (Aromatic)1450-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its structure.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (cis and trans) 204187 (M-OH), 159 (M-COOH), 104 (C₈H₈), 91 (C₇H₇)
Cyclohexanecarboxylic Acid 128111 (M-OH), 83 (M-COOH), 55
Ethylbenzene 10691 (M-CH₃)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the spectroscopic techniques discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance to generate a mass spectrum.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

Spectroscopic_Validation_Workflow Workflow for Spectroscopic Validation of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Validation Synthesis Synthesis of cis/trans Isomers Purification Purification and Isolation Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Data_Interpretation Spectral Data Interpretation H_NMR->Data_Interpretation C_NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Reference Data Data_Interpretation->Comparison Structure_Validation Structure Confirmation Comparison->Structure_Validation

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural validation of this compound isomers.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural assignment, it is recommended to acquire high-resolution spectra of the purified isomers and perform detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous proton and carbon assignments.

A Comparative Performance Analysis of 4-Phenylcyclohexanecarboxylic Acid-Based Liquid Crystals and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of liquid crystals based on the 4-phenylcyclohexanecarboxylic acid core structure against prominent alternatives, including cyanobiphenyls, phenyl pyrimidines, and tolanes. The information is intended for researchers, scientists, and professionals in drug development who utilize liquid crystals in various applications. This document presents key performance metrics, the experimental protocols used to obtain them, and a generalized workflow for liquid crystal characterization.

Introduction to Compared Liquid Crystal Families

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals.[1] Their unique ability to be manipulated by electric fields makes them indispensable in display technology and various other applications. The performance of a liquid crystal is largely dictated by its molecular structure.

This compound-Based Liquid Crystals (PCH Derivatives): This family, often represented by compounds like 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5), is characterized by a phenyl ring attached to a cyclohexane ring. This structure generally leads to low viscosity and good chemical stability.

Cyanobiphenyls: Compounds such as 4-cyano-4'-pentylbiphenyl (5CB) are some of the most well-studied liquid crystals.[2] They are known for their convenient room-temperature nematic phases and strong positive dielectric anisotropy, stemming from the polar cyano group.[3]

Phenyl Pyrimidines: This class of liquid crystals incorporates a pyrimidine ring into the molecular core.[4][5] The nitrogen atoms in the pyrimidine ring can significantly influence the material's dielectric properties, often leading to very high dielectric permittivity.[6]

Tolanes: Tolane-based liquid crystals feature a carbon-carbon triple bond (acetylene linkage) in their core structure. This elongated, rigid core contributes to high birefringence and a wide nematic temperature range, making them suitable for applications requiring large optical effects.[7][8][9]

Performance Data Comparison

The following table summarizes key performance parameters for representative compounds from each liquid crystal family. These parameters are crucial for determining the suitability of a liquid crystal for specific applications.

Liquid Crystal FamilyRepresentative CompoundClearing Point (Tc) (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)Viscosity (γ) (mPa·s)
Phenylcyclohexane PCH555~0.01 - 0.08 (THz range)Positive~25 (at 35°C)
Cyanobiphenyl 5CB35.0~0.15 - 0.21 (THz range)+11.0 (at 20°C, 1kHz)~25 (at 35°C)
Phenyl Pyrimidine PYP8O869Not specifiedNot specifiedNot specified
Tolane 3TOV>1600.29-4.44Low (not specified)

Note: Data is compiled from various sources and measured under different conditions. Direct comparison should be made with caution. PCH5 data is used as a proxy for the this compound family.[5][9][10][11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Clearing Point (Tc) Determination

The clearing point is the temperature at which a liquid crystal transitions to an isotropic liquid state.

  • Method: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

  • Protocol:

    • A small sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • The sample is placed in a DSC instrument alongside an empty reference pan.

    • The temperature is ramped up at a controlled rate (e.g., 10°C/min).

    • The heat flow into the sample is measured relative to the reference. The clearing point is identified as the peak of the endothermic transition on the DSC thermogram.

    • Confirmation is performed using a PLM equipped with a hot stage. The sample is heated, and the temperature at which the birefringent texture of the liquid crystal phase disappears, resulting in a dark field of view (isotropic state), is recorded as the clearing point.

Birefringence (Δn) Measurement

Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal.[12]

  • Method: Abbe Refractometer or Interferometry.

  • Protocol (Abbe Refractometer):

    • A thin, homogeneously aligned liquid crystal cell is prepared by treating glass substrates with a polyimide alignment layer and rubbing them in a single direction.

    • The cell is filled with the liquid crystal sample.

    • The Abbe refractometer is set to a specific wavelength of light (e.g., 589 nm).

    • The cell is placed on the refractometer's prism.

    • By rotating a polarizer, two distinct refractive indices can be measured. When the polarization of light is parallel to the liquid crystal director, the extraordinary refractive index (ne) is measured. When the polarization is perpendicular, the ordinary refractive index (no) is measured.

    • Birefringence is calculated as Δn = ne - no.

Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

  • Method: Capacitance Measurement.

  • Protocol:

    • Two types of liquid crystal cells are prepared: a homogeneous cell (for ε⊥) and a homeotropic cell (for ε∥). Homogeneous alignment is achieved by rubbing a polyimide layer, while homeotropic alignment is achieved using a homeotropic alignment agent.

    • The cells are filled with the liquid crystal material.

    • The capacitance of each empty cell (C_empty) is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

    • The capacitance of each filled cell (C_filled) is then measured.

    • The dielectric permittivities are calculated using the formula: ε = C_filled / C_empty.

    • The dielectric anisotropy is determined by the equation: Δε = ε∥ - ε⊥.[13]

Viscosity (γ) Measurement

Rotational viscosity is a key parameter that influences the switching speed of a liquid crystal device.

  • Method: Rotational Viscometer (Cone-and-Plate or Concentric Cylinder).

  • Protocol:

    • The liquid crystal sample is placed in the measurement geometry of the viscometer (e.g., between the cone and plate).

    • The temperature of the sample is precisely controlled using a Peltier or fluid-based system.

    • For measuring viscosity in different orientations relative to the director, a magnetic field is applied to align the liquid crystal molecules.

    • One part of the geometry (e.g., the cone) is rotated at a controlled rate, which defines the shear rate.

    • The torque required to maintain this rotation is measured, which is proportional to the shear stress.

    • The viscosity is calculated as the ratio of shear stress to shear rate.[14]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization and comparison of different liquid crystal materials.

G cluster_synthesis Material Synthesis cluster_characterization Physicochemical Characterization cluster_analysis Comparative Analysis PCH PCH Synthesis DSC_PLM Clearing Point (Tc) (DSC/PLM) PCH->DSC_PLM Abbe Birefringence (Δn) (Abbe Refractometer) PCH->Abbe LCR Dielectric Anisotropy (Δε) (LCR Meter) PCH->LCR Viscometer Viscosity (γ) (Rotational Viscometer) PCH->Viscometer CB Cyanobiphenyl Synthesis CB->DSC_PLM CB->Abbe CB->LCR CB->Viscometer PP Phenyl Pyrimidine Synthesis PP->DSC_PLM PP->Abbe PP->LCR PP->Viscometer TOL Tolane Synthesis TOL->DSC_PLM TOL->Abbe TOL->LCR TOL->Viscometer Data_Table Data Tabulation & Comparison DSC_PLM->Data_Table Abbe->Data_Table LCR->Data_Table Viscometer->Data_Table Performance_Eval Performance Evaluation (e.g., Figure of Merit) Data_Table->Performance_Eval Conclusion Conclusion & Application Suitability Performance_Eval->Conclusion

Caption: Workflow for comparative analysis of liquid crystal performance.

References

Structure-Activity Relationship of Cyclohexanecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the systematic exploration of chemical scaffolds to understand how structural modifications influence biological activity. This guide delves into the structure-activity relationships (SAR) of a series of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, providing a framework for understanding how chemical substitutions impact their anti-inflammatory and antimicrobial properties. While the direct SAR of 4-phenylcyclohexanecarboxylic acid derivatives remains an area with limited comprehensive public data, the analysis of this closely related series offers valuable insights into the pharmacophoric requirements for activity.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for a series of synthesized cyclohex-1-ene-1-carboxylic acid derivatives, highlighting their anti-inflammatory and antimicrobial efficacy.

Anti-inflammatory and Antiproliferative Activity

A series of six novel acyl derivatives (2a-2f) were synthesized and evaluated for their ability to inhibit the proliferation of phytohemagglutinin (PHA)-stimulated T lymphocytes and modulate the production of key inflammatory cytokines.[1]

Table 1: Antiproliferative and Cytokine Inhibition Data [1]

CompoundR¹ SubstituentR² SubstituentT-cell Proliferation Inhibition (at 100 µg/mL)TNF-α Secretion Inhibition (at 100 µg/mL)IL-6 Secretion Inhibition (at 100 µg/mL)IL-10 Secretion Inhibition (at 100 µg/mL)
2a 2-pyridylPhenyl~90%SignificantSignificantSignificant
2b 2-pyridyl2-pyridylNot specified~92-99%~92-99%~92-99%
2c 2-pyridyl4-methylphenylDose-dependentNot specifiedNot specifiedNot specified
2d 4-nitrophenylPhenyl~95%Not specifiedNot specifiedNot specified
2e 4-methylphenylPhenylDose-dependentNot specifiedNot specifiedNot specified
2f 4-methylphenyl2-pyridyl~90%~66-81%Not specifiedNot specified
Ibuprofen --~50%Not specifiedNot specifiedNot specified

Note: "Not specified" indicates that the data was not explicitly provided in the source material for that specific endpoint.

The data reveals that compounds 2a , 2d , and 2f were more effective than ibuprofen at inhibiting T-cell proliferation at a concentration of 100 µg/mL.[1] Notably, compound 2b , featuring two 2-pyridyl substituents, demonstrated potent and broad inhibition of TNF-α, IL-6, and IL-10 secretion.[1] The 2-pyridyl substituent at the R¹ position appears to be a key determinant for antiproliferative activity.[1]

Antimicrobial Activity

The synthesized compounds were also screened for their in vitro antimicrobial activity against a panel of bacteria and one fungal strain. The minimum inhibitory concentration (MIC) values are presented in the table below.

Table 2: Minimum Inhibitory Concentration (MIC) Values (µg/mL) [1]

CompoundS. aureusM. smegmatisE. coliY. enterocoliticaK. pneumoniaeC. albicans
2a 25664>512>512>512>512
2b >512>51225664256>512
2c 6464>512>512>512>512
2d ≥512≥512≥512≥512≥512≥512
2e ≥512≥512≥512≥512≥512≥512
2f >512>512>512128>512256

The results indicate that compounds with a 2-pyridyl substituent at the R¹ position (2a , 2b , 2c ) generally exhibited the most promising antibacterial activity.[1] Specifically, compound 2c was the most effective against S. aureus and M. smegmatis, while compound 2b showed selective activity against the Gram-negative bacterium Y. enterocolitica.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.

Synthesis of Cyclohex-1-ene-1-carboxylic Acid Derivatives (2a-2f)[1]

The synthesis of the target compounds was achieved through the reaction of N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride. The reaction was carried out in anhydrous diethyl ether. The resulting acyl derivatives were characterized using ¹H NMR, ¹³C NMR, and elemental analysis.[1]

In Vitro Antiproliferative Activity Assay[1]

Human peripheral blood mononuclear cells (PBMCs) were isolated and stimulated with phytohemagglutinin (PHA) to induce T-lymphocyte proliferation. The synthesized compounds were added to the cell cultures at various concentrations. The antiproliferative effect was determined by measuring the inhibition of cell growth compared to a control.

Cytokine Production Assay[1]

PHA-stimulated PBMCs were treated with the test compounds. After an incubation period, the cell culture supernatants were collected. The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10) were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Antimicrobial Activity Assay[1]

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using a broth microdilution method. The compounds were serially diluted in a 96-well microtiter plate containing the microbial inoculum. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth after a specified incubation period.

Visualizing Structure-Activity Relationships

Diagrams are powerful tools for visualizing complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the general workflow of a structure-activity relationship study and summarize the key SAR findings for the evaluated cyclohex-1-ene-1-carboxylic acid derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Compound_Design Compound Design Chemical_Synthesis Chemical Synthesis Compound_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Screening Purification_Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Lead_Optimization->Compound_Design Data_Analysis Data Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Compound_Design

Caption: General workflow of a structure-activity relationship (SAR) study.

SAR_Summary cluster_R1 R¹ Substituent cluster_R2 R² Substituent cluster_Activity Biological Activity Core Cyclohex-1-ene-1-carboxylic Acid Core Essential for Activity R1_Pyridyl 2-pyridyl Core:head->R1_Pyridyl Crucial for Antiproliferative Activity R1_Other Other Aromatic Core:head->R1_Other R2_Pyridyl 2-pyridyl Core:head->R2_Pyridyl R2_Phenyl Phenyl / Substituted Phenyl Core:head->R2_Phenyl Enhances Antiproliferative Activity Anti_inflammatory Anti-inflammatory R1_Pyridyl->Anti_inflammatory Antimicrobial Antimicrobial R1_Pyridyl->Antimicrobial R2_Pyridyl->Anti_inflammatory Potent Cytokine Inhibition (with R¹=2-pyridyl) R2_Phenyl->Antimicrobial Beneficial for Antitubercular Activity

Caption: Key structure-activity relationships of the amidrazone derivatives.

References

A Comparative Study of Catalysts for the Friedel-Crafts Synthesis of 4-Phenylchloroacetophenone (4-PCCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts synthesis of 4-phenylchloroacetophenone (4-PCCA), a key intermediate in the production of various pharmaceuticals, is a cornerstone of industrial organic chemistry. The choice of catalyst for this electrophilic aromatic substitution reaction is critical, directly influencing yield, selectivity, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Catalysts

The efficiency of different catalysts in the Friedel-Crafts acylation of benzene with chloroacetyl chloride to produce 4-PCCA is summarized below. The data has been compiled from various sources to provide a comparative overview.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
Lewis Acids
AlCl₃StoichiometricDichloromethane0 to RT2 - 485-95HighGeneral Knowledge
FeCl₃Catalytic1,2-Dichloroethane804~90High[1]
Solid Acids
Fe-modified Montmorillonite K100.1 g / 5 mmol areneEthylene dichlorideReflux1-5GoodHigh
Zeolite H-BetaVariesToluene (vapor phase)180Continuous~60 (acetyl chloride conversion)~88 (p-isomer)[2]
Ionic Liquids
[bmim][BF₄] with Cu(OTf)₂10 mol%[bmim][BF₄]801High (for benzoylation)High (p-selectivity)
Imidazolium-based ILsCatalyst and SolventVaries40-602High (for electron-rich substrates)High[3]

Note: Direct comparison can be challenging due to variations in experimental conditions across different studies. The data for Zeolite H-Beta and Ionic Liquids are for related acylation reactions and serve as an indicator of potential performance for 4-PCCA synthesis.

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below.

Protocol 1: AlCl₃ Catalyzed Synthesis of 4-PCCA (Traditional Method)

This protocol is a standard laboratory procedure for Friedel-Crafts acylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Benzene

  • Chloroacetyl chloride (ClCOCH₂Cl)

  • Hydrochloric acid (HCl), ice, sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 to 1.3 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Once the addition of benzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-PCCA by recrystallization or column chromatography.[4]

Protocol 2: Fe-modified Montmorillonite K10 Catalyzed Synthesis

This protocol utilizes a solid acid catalyst, offering potential advantages in terms of catalyst separation and reuse.

Catalyst Preparation:

  • Stir Montmorillonite K10 clay in an aqueous solution of FeCl₃.

  • Filter, wash with deionized water until free of chloride ions, and dry the solid.

  • Activate the catalyst by heating at 120°C before use.

Reaction Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated Fe-modified Montmorillonite K10 catalyst (e.g., 0.1 g for 5 mmol of arene).

  • Add benzene (1 equivalent) and chloroacetyl chloride (1.5 to 2 equivalents) to the flask, along with a suitable solvent such as ethylene dichloride.

  • Heat the mixture to reflux and maintain for 1-5 hours, monitoring the reaction by GC or TLC.

  • After the reaction, cool the mixture and filter to separate the catalyst.

  • Wash the catalyst with the solvent.

  • The filtrate containing the product can then be worked up as described in Protocol 1 (washing and purification steps).

Visualizations

General Workflow for Catalyst Comparison

The following diagram illustrates a typical experimental workflow for comparing the performance of different catalysts in the synthesis of 4-PCCA.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants (Benzene, Chloroacetyl Chloride) Reaction_Setup Reaction Setup (Solvent, Temperature) Reactants->Reaction_Setup Catalyst_Prep Catalyst Preparation (e.g., Activation, Synthesis) Catalyst_Prep->Reaction_Setup Reaction Friedel-Crafts Acylation Reaction_Setup->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (Yield, Selectivity) Purification->Analysis G cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization AcylChloride Cl-CO-CH₂Cl AcyliumIon [CH₂Cl-C=O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Benzene Benzene Ring SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + [CH₂Cl-C=O]⁺ Product 4-Phenylchloroacetophenone SigmaComplex->Product + AlCl₄⁻ SigmaComplex->Product Byproducts HCl + AlCl₃

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for assessing the purity of 4-phenylcyclohexanecarboxylic acid, a significant molecule in various research and development endeavors. We will delve into the performance of several key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your needs.

Comparison of Analytical Techniques

The purity of this compound is primarily assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most prevalent and effective techniques. Each method offers distinct advantages and is suited for detecting different types of impurities.

Table 1: Comparison of Purity Analysis Data for this compound

Analytical TechniqueInformation ProvidedAdvantagesLimitations
HPLC-UV Overall purity (area %), detection of non-volatile and UV-active impurities, separation of isomers.High resolution, excellent for quantitative analysis of the main component and impurities with chromophores.Not all impurities may be UV-active. Requires reference standards for impurity identification.
GC-MS Detection of volatile and semi-volatile impurities, impurity identification through mass spectra.High sensitivity for volatile compounds, provides structural information for impurity identification.Requires derivatization for non-volatile carboxylic acids, potential for thermal degradation of the analyte.
qNMR Absolute purity determination of the main component.Provides a direct measure of purity without needing a specific reference standard of the analyte; requires an internal standard of known purity.[1]Lower sensitivity compared to chromatographic techniques for trace impurities.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate purity assessment. Below are representative methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity determination, offering high-resolution separation of the main compound from its potential impurities.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, start with 40% acetonitrile and ramp to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV at 220 nm.

  • Sample Preparation: 1 mg/mL solution in the initial mobile phase composition.

Illustrative Data: A typical HPLC chromatogram would display a major peak for this compound. The presence of cis- and trans-isomers can be identified as two closely eluting peaks. Other minor peaks would indicate impurities. Purity is typically calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

Experimental Protocol (with derivatization):

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA and heat at 70°C for 30 minutes to form the trimethylsilyl ester.

  • System: A standard GC-MS instrument.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Illustrative Data: The total ion chromatogram (TIC) will show a major peak for the derivatized this compound. Any other peaks can be identified by their mass spectra, helping to elucidate the structure of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the absolute purity of the compound.[1]

Experimental Protocol:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as DMSO-d6 or CDCl3.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.

  • Acquisition: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Data Processing: Calculate the purity by comparing the integral of a well-resolved signal from this compound to the integral of a known signal from the internal standard.

Visualizing the Workflow

A systematic approach is essential for a comprehensive purity assessment. The following diagram illustrates a typical workflow.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Initial Screening & Identification cluster_2 Absolute Purity & Confirmation Synthesized_Compound Synthesized this compound Dissolution Dissolve in Appropriate Solvent Synthesized_Compound->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Primary Purity GCMS GC-MS Analysis (after derivatization) Dissolution->GCMS Volatile Impurities qNMR qNMR Analysis Dissolution->qNMR Purity_Report Comprehensive Purity Report HPLC->Purity_Report GCMS->Purity_Report qNMR->Purity_Report

Caption: Experimental workflow for the purity assessment of this compound.

Logical Decision Making for Method Selection

Choosing the right analytical technique depends on the specific requirements of the analysis. The following decision tree can guide the selection process.

Method_Selection_Decision_Tree Start What is the primary analytical goal? Goal_Overall Routine purity check (known impurities) Start->Goal_Overall Overall Purity Goal_Identify Identify unknown volatile impurities Start->Goal_Identify Impurity ID Goal_Absolute Determine absolute purity (Reference Standard Qualification) Start->Goal_Absolute Absolute Purity Method_HPLC Use HPLC-UV Goal_Overall->Method_HPLC Method_GCMS Use GC-MS Goal_Identify->Method_GCMS Method_qNMR Use qNMR Goal_Absolute->Method_qNMR

Caption: Decision tree for selecting a purity analysis method.

Conclusion

A multi-faceted approach is crucial for the robust purity assessment of synthesized this compound. While HPLC provides excellent quantitative data on the main component and non-volatile impurities, GC-MS is indispensable for the identification of volatile and semi-volatile species. For the highest level of accuracy in determining the absolute purity, qNMR is the method of choice. By selecting the appropriate combination of these techniques, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

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Retrosynthesis Analysis

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4-Phenylcyclohexanecarboxylic acid

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